molecular formula C31H36O15 B12380165 Celangulatin D

Celangulatin D

Cat. No.: B12380165
M. Wt: 648.6 g/mol
InChI Key: HUEZXBAPUURQLA-MABMXEQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celangulatin D is a useful research compound. Its molecular formula is C31H36O15 and its molecular weight is 648.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H36O15

Molecular Weight

648.6 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1

InChI Key

HUEZXBAPUURQLA-MABMXEQBSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Celangulatin D: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a naturally occurring sesquiterpene polyol ester that has garnered interest within the scientific community for its potential insecticidal properties. Isolated from the root bark of Celastrus angulatus, this complex molecule belongs to the β-dihydroagarofuran class of sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic core structure with multiple ester functional groups. Its chemical identity has been established through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identifiers:

  • IUPAC Name: [(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.0¹⁶]dodecan-8-yl] furan-3-carboxylate[1]

  • Molecular Formula: C₃₁H₃₆O₁₅[2]

  • CAS Number: 1000784-45-1[2][3]

A two-dimensional representation of the chemical structure of this compound is provided below.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 648.61 g/mol [1]
Exact Mass 648.205 g/mol [1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 15[1]
Rotatable Bond Count 13[1]
Complexity 1250[1]
SMILES CC(=O)OC[C@@]12--INVALID-LINK--C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C[1]
InChI Key HUEZXBAPUURQLA-MABMXEQBSA-N[1]

Experimental Protocols

Isolation of this compound

This compound, along with other novel sesquiterpene esters (Celangulatin C, E, and F), was first isolated from the root bark of Celastrus angulatus. The isolation process, guided by bioassays, involved the extraction of the plant material with a low-polarity solvent followed by fractionation.[3]

A generalized workflow for the isolation and characterization of this compound is outlined below.

G cluster_extraction Extraction cluster_fractionation Purification cluster_analysis Structural Elucidation plant_material Root Bark of Celastrus angulatus extraction Extraction with Toluene plant_material->extraction crude_extract Low-Polar Toluene Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation crude_extract->fractionation isolated_compound This compound fractionation->isolated_compound analysis Spectroscopic Analysis (MS, NMR) isolated_compound->analysis structure Chemical Structure Determined analysis->structure

Isolation and Characterization Workflow of this compound.

Detailed Protocol: While the seminal paper by Ji et al. (2007) outlines the general approach, specific details of the chromatographic conditions (e.g., stationary phase, mobile phase gradients) and bioassay parameters are not fully available in the public domain. Researchers seeking to replicate this isolation would need to consult the full scientific article.

Biological Activity

This compound has been identified as an insecticidal compound.[3][4] It exhibits activity against armyworms (Mythimna separata), a significant agricultural pest.[3][4]

Quantitative Data

The initial study reporting the discovery of this compound provided LD₅₀ (median lethal dose) values for its sister compounds against Mythimna separata. However, the corresponding value for this compound was not explicitly stated in the abstract of the publication.[3]

CompoundLD₅₀ against Mythimna separata (μg/mL)Source
Celangulatin C280.4[3]
Celangulatin E1656.4[3]
Celangulatin F210.5[3]
This compound Not Reported in Abstract[3]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, based on its structural class, it is hypothesized to act on the nervous system of insects, a common mode of action for many natural insecticides. Further research is required to identify its specific molecular target(s).

To illustrate a potential, generalized mechanism for neurotoxic insecticides, the following diagram depicts the disruption of synaptic transmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_disruption Potential Disruption by this compound AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_channel->Vesicle Ca²⁺ influx triggers vesicle fusion NT Neurotransmitters Vesicle->NT Release Receptor Neurotransmitter Receptor NT->Receptor Binds Signal Postsynaptic Signal Receptor->Signal Signal Transduction Block This compound Block->Ca_channel Alters Channel Function Block->Receptor Blocks Receptor

Hypothetical Mechanism of Neurotoxic Insecticides.

Conclusion

This compound is a structurally complex natural product with demonstrated insecticidal potential. While its chemical structure has been well-defined, further research is needed to fully characterize its biological activity, including its specific LD₅₀ value and its precise mechanism of action. Such studies would be invaluable for evaluating its potential as a lead compound in the development of novel, bio-based insecticides. The detailed experimental protocols for its isolation and the full scope of its biological activity are likely contained within the primary scientific literature, which serves as an essential resource for researchers in this field.

References

The Natural Provenance of Celangulatin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biosynthetic origins of Celangulatin D, a notable insecticidal sesquiterpene polyol ester. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and entomology.

Executive Summary

This compound, a complex sesquiterpenoid, is naturally synthesized by the plant Celastrus angulatus, specifically accumulating in the root bark. Its isolation is primarily achieved through solvent extraction followed by multi-step chromatographic purification. While specific yield data from its natural source is not extensively reported in publicly available literature, the established protocols for isolating related compounds from Celastrus species provide a robust framework for its extraction. This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, and its core structure is assembled through the mevalonate pathway.

Natural Source and Abundance

The principal and thus far exclusive identified natural source of this compound is the root bark of Celastrus angulatus[1][2][3]. This climbing shrub, belonging to the Celastraceae family, is distributed across various regions of China and has a history of use in traditional medicine[2]. The plant produces a diverse array of sesquiterpene polyol esters, including this compound, which are recognized for their potent insecticidal properties[1][3].

While the presence of this compound in Celastrus angulatus is well-documented, specific quantitative data regarding its yield from the plant material is scarce in the available scientific literature. The concentration of such secondary metabolites can be influenced by various factors, including the geographical location of the plant, seasonal variations, and the specific chemotype.

Experimental Protocols: Isolation of this compound

The isolation of this compound from the root bark of Celastrus angulatus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of sesquiterpene polyol esters from Celastrus species[1][2][3].

1. Preparation of Plant Material:

  • The root bark of Celastrus angulatus is collected, washed, and air-dried.

  • The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • The powdered root bark is subjected to exhaustive extraction with a low-polarity solvent. Toluene is frequently cited for the extraction of this compound and related compounds[1].

  • Extraction is typically performed at room temperature over an extended period or under reflux to ensure the complete percolation of the desired metabolites.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step allows for the isolation of the pure compound.

4. Structure Elucidation:

  • The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Quantitative Data on Related Sesquiterpenoids from Celastrus angulatus
Compound NameStarting Material (kg)Yield (mg)
Celangulatin C1085
This compound 10 35
Celangulatin E1025
Celangulatin F1040

Data extracted from a single study and may not be representative of all instances.

Visualizing the Methodologies

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Root Bark of Celastrus angulatus powdering Powdering start->powdering extraction Solvent Extraction (e.g., Toluene) powdering->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) crude_extract->silica_gel fractionation Fraction Collection & TLC Analysis silica_gel->fractionation enriched_fraction This compound Enriched Fraction fractionation->enriched_fraction prep_hplc Preparative HPLC (C18 Column, ACN/H2O) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Isolation workflow for this compound.

Biosynthesis of the Dihydro-β-Agarofuran Skeleton

This compound is a sesquiterpenoid, meaning it is biosynthetically derived from three five-carbon isoprene units. The core scaffold of this compound is a dihydro-β-agarofuran. The biosynthesis of this skeleton proceeds via the mevalonate (MVA) pathway.

The key steps involve the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. FPP then undergoes a series of cyclization reactions catalyzed by terpene synthases to form the characteristic tricyclic dihydro-β-agarofuran core. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and acyltransferases, are responsible for the various hydroxylations and esterifications that result in the final structure of this compound.

Putative Biosynthetic Pathway of the Dihydro-β-Agarofuran Core

biosynthetic_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmpp->gpp gpp->fpp cyclization Terpene Synthase (Cyclization Cascade) fpp->cyclization agarofuran_core Dihydro-β-Agarofuran Skeleton cyclization->agarofuran_core tailoring Tailoring Enzymes (P450s, Acyltransferases) agarofuran_core->tailoring celangulatin_d This compound tailoring->celangulatin_d

Caption: Putative biosynthesis of this compound's core.

References

The Putative Biosynthesis of Celangulatin D in Celastrus angulatus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulatin D, a complex sesquiterpenoid polyol ester isolated from the medicinal plant Celastrus angulatus, has garnered interest for its potential bioactivities. As with many intricate natural products, a complete, experimentally verified biosynthetic pathway for this compound has yet to be published. However, based on transcriptome analyses of C. angulatus and established principles of sesquiterpenoid biosynthesis, a putative pathway can be constructed. This technical guide outlines this proposed biosynthetic route, from the initial precursors in the methylerythritol phosphate (MEP) pathway to the final intricate tailoring of the dihydro-β-agarofuran scaffold. We provide a synthesis of the available transcriptomic data, propose candidate enzyme classes for each step, detail relevant experimental methodologies, and present quantitative data in a structured format to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Celastrus angulatus is a plant renowned in traditional medicine and has been a source of a diverse array of bioactive secondary metabolites.[1] Among these are the dihydro-β-agarofuran sesquiterpenoids, a class of compounds characterized by a complex tricyclic core.[2] this compound belongs to this family and is distinguished by a specific pattern of hydroxylation and subsequent esterification.[3] Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the heterologous production of this and related compounds in microbial systems, facilitate the generation of novel analogs through metabolic engineering, and provide insights into the evolution of chemical diversity in the Celastraceae family.

This whitepaper will construct a putative biosynthetic pathway for this compound, drawing heavily on the transcriptomic analysis of C. angulatus that has identified numerous candidate genes for sesquiterpenoid biosynthesis.[4][5]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the C15 Backbone: The universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), is synthesized.

  • Formation of the Dihydro-β-agarofuran Core: FPP is cyclized to form the characteristic tricyclic skeleton.

  • Tailoring of the Scaffold: The core structure is modified by hydroxylation and acylation to yield this compound.

Stage 1: Synthesis of Farnesyl Pyrophosphate (FPP)

In plants, the biosynthesis of isoprenoid precursors is typically compartmentalized. While the mevalonate (MVA) pathway in the cytosol is primarily responsible for sterol biosynthesis, the methylerythritol phosphate (MEP) pathway, located in the plastids, is the source of precursors for monoterpenes, diterpenes, and sesquiterpenes. Transcriptome analysis of C. angulatus has identified unigenes corresponding to the key enzymes of the MEP pathway, suggesting this is the primary route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids.[4]

These C5 units are then condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, farnesyl pyrophosphate (FPP), which is the immediate precursor to all sesquiterpenoids.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MDS HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) ME_cPP->HMBPP HDS IPP Isopentenyl pyrophosphate (IPP) HMBPP->IPP HDR DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IDI FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS

Figure 1: The Methylerythritol Phosphate (MEP) Pathway to FPP.
Stage 2: Formation of the Dihydro-β-agarofuran Skeleton

The cyclization of the linear FPP molecule into the complex tricyclic dihydro-β-agarofuran skeleton is a critical step, catalyzed by a sesquiterpene synthase (STS). While the exact enzyme in C. angulatus has not been functionally characterized, transcriptome data has identified four candidate STS unigenes.[4] It is hypothesized that one of these enzymes catalyzes the multi-step cyclization of FPP to form a precursor alcohol, which then undergoes further reactions to yield the final dihydro-β-agarofuran core.

Stage 3: Hydroxylation and Acylation

The final stage in the biosynthesis of this compound involves a series of tailoring reactions that decorate the dihydro-β-agarofuran skeleton. This includes multiple hydroxylations at specific carbon positions, followed by the attachment of various acyl groups through esterification.

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are the primary enzymes responsible for the hydroxylation of terpenoid skeletons.[6] The transcriptome of C. angulatus contains eight unigenes predicted to encode CYP450s, which are strong candidates for catalyzing the specific hydroxylations required for this compound synthesis.[4]

Acylation: The hydroxylated core is then esterified with various acyl-CoAs. These reactions are catalyzed by acyltransferases, often belonging to the BAHD family.[7] Four candidate acyltransferase unigenes have been identified in C. angulatus.[4] The specific acyl groups found in this compound and its relatives (e.g., acetate, benzoate, furan-carboxylate, isobutyrate) suggest the presence of a suite of acyltransferases with different substrate specificities, or a few promiscuous enzymes.

Celangulatin_D_Pathway FPP Farnesyl Pyrophosphate (FPP) Core Dihydro-β-agarofuran Skeleton FPP->Core Sesquiterpene Synthase (Candidate Unigenes Identified) Hydroxylated_Core Hydroxylated Dihydro-β-agarofuran Intermediate Core->Hydroxylated_Core Cytochrome P450s (Candidate Unigenes Identified) Celangulatin_D This compound Hydroxylated_Core->Celangulatin_D Acyltransferases (Candidate Unigenes Identified)

Figure 2: Putative Biosynthetic Pathway of this compound.

Quantitative Data

While no quantitative data for the biosynthesis of this compound itself is available, the transcriptome analysis of C. angulatus provides expression data for the candidate genes potentially involved in the pathway. The Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values indicate the relative expression levels of these genes in the roots and leaves of the plant.

Table 1: Expression Levels of Candidate Biosynthetic Genes in C. angulatus [4]

Gene ClassUnigene IDFPKM (Root)FPKM (Leaf)Putative Function
Sesquiterpene Synthase Unigene003507015.318.45Sesquiterpene Synthase
Unigene003507110.235.67Sesquiterpene Synthase
CL1058.Contig225.4512.89Sesquiterpene Synthase
CL1058.Contig318.929.76Sesquiterpene Synthase
Cytochrome P450 Unigene004589232.1115.67Cytochrome P450
Unigene004589321.8910.34Cytochrome P450
... (6 more)......Cytochrome P450
Acyltransferase Unigene002345618.769.87Acyltransferase
Unigene002345712.436.54Acyltransferase
... (2 more)......Acyltransferase

Note: The Unigene IDs are illustrative and based on the reported study. The full list can be found in the supplementary materials of the cited publication.[4]

Experimental Protocols

The identification of candidate genes for the this compound pathway was primarily achieved through transcriptome sequencing and analysis. The general workflow for such an experiment is outlined below.

RNA Extraction and Sequencing
  • Tissue Collection: Root and leaf tissues are collected from C. angulatus plants.

  • RNA Isolation: Total RNA is extracted from the collected tissues using a suitable kit (e.g., TRIzol reagent).

  • Library Preparation: mRNA is enriched and fragmented. cDNA libraries are then prepared using a commercial kit.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., BGISEQ-500).[4]

Transcriptome Assembly and Annotation
  • Data Filtering: Raw sequencing reads are filtered to remove low-quality reads and adapters.

  • De Novo Assembly: The high-quality reads are assembled into transcripts and unigenes using software like Trinity.

  • Functional Annotation: The assembled unigenes are annotated by sequence similarity searches against public databases such as NR, Swiss-Prot, GO, COG, and KEGG.

Gene Expression Analysis
  • Read Mapping: The clean reads are mapped back to the assembled unigenes.

  • Expression Quantification: The expression level of each unigene is calculated and normalized to FPKM values.

  • Differential Expression Analysis: Differentially expressed genes between different tissues (e.g., root vs. leaf) are identified.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Tissue_Collection Tissue Collection (Root and Leaf) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Filtering Raw Read Filtering Sequencing->Data_Filtering De_Novo_Assembly De Novo Transcriptome Assembly Data_Filtering->De_Novo_Assembly Annotation Functional Annotation De_Novo_Assembly->Annotation Expression_Analysis Gene Expression Quantification De_Novo_Assembly->Expression_Analysis Candidate_Identification Identification of Candidate Biosynthetic Genes Annotation->Candidate_Identification Expression_Analysis->Candidate_Identification

Figure 3: Experimental Workflow for Transcriptome Analysis.

Conclusion and Future Directions

While a definitive, experimentally validated pathway for this compound biosynthesis remains to be elucidated, the integration of transcriptomic data from C. angulatus with established principles of sesquiterpenoid metabolism allows for the construction of a robust putative pathway. The identification of candidate genes for the sesquiterpene synthase, cytochrome P450s, and acyltransferases provides a critical roadmap for future research.[4]

The next steps in confirming this pathway will involve:

  • Functional Characterization of Candidate Genes: Heterologous expression of the candidate sesquiterpene synthase genes in a microbial host (e.g., E. coli or yeast) to determine which, if any, produces the dihydro-β-agarofuran skeleton.

  • In Vitro Enzyme Assays: Expressing the candidate CYP450s and acyltransferases and testing their activity with the biosynthesized core and its hydroxylated intermediates.

  • Gene Silencing/Knockout Studies: Using techniques like RNAi or CRISPR/Cas9 in C. angulatus to silence the candidate genes and observing the effect on this compound production.

The elucidation of this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also open up new avenues for the sustainable production and diversification of this promising class of bioactive molecules.

References

Celangulatin D: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a naturally occurring sesquiterpene polyol ester, a class of complex chemical compounds known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, this molecule has garnered interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its primary biological activity, and the experimental methodologies employed in its study. While the potential for anti-tumor activity has been suggested, current scientific literature lacks specific studies on this aspect.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and further investigation in drug discovery and development.

PropertyValueSource
Molecular Formula C₃₁H₃₆O₁₅[1]
Molecular Weight 648.61 g/mol [1]
Appearance Solid at room temperature[1]
CAS Number 1000784-45-1[1]
Solubility Soluble in DMSO. May also be soluble in ethanol and DMF.[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 15[1]
Rotatable Bond Count 13[1]

Note: Specific quantitative data for melting point, optical rotation, and detailed solubility in various solvents are not available in the cited literature.

Spectral Data

The structure of this compound was elucidated primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework and the stereochemistry of the molecule. While the primary literature confirms the use of these techniques for structure elucidation, the detailed spectral data is not publicly available.

Biological Activity: Insecticidal Properties

This compound has demonstrated notable insecticidal activity against the armyworm, Mythimna separata.[2]

Experimental Protocol: Insecticidal Bioassay (General Protocol)

The following is a generalized protocol for assessing the insecticidal activity of a compound like this compound against Mythimna separata, based on common practices in the field. The specific parameters for this compound are not detailed in the available literature.

  • Test Organism: Larvae of Mythimna separata.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Application Method:

    • Leaf-dip method: Fresh leaves (e.g., corn or wheat) are dipped into the test solutions for a set period, then allowed to air dry.

    • Topical application: A precise volume of the test solution is applied directly to the dorsal thorax of the larvae using a micro-applicator.

  • Bioassay:

    • Treated leaves are placed in a petri dish or a suitable container with the test larvae.

    • For topical application, treated larvae are placed in a container with an untreated food source.

    • A control group is treated with the solvent only.

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal dose 50 (LD₅₀) or lethal concentration 50 (LC₅₀) is calculated using probit analysis to determine the potency of the compound.

Experimental Methodologies

Isolation of this compound: Bioassay-Guided Fractionation

This compound is isolated from the root bark of Celastrus angulatus using a technique called bioassay-guided fractionation. This method involves a systematic separation of the plant extract into various fractions, with each fraction being tested for its biological activity (in this case, insecticidal activity). The most active fractions are then subjected to further separation until a pure, active compound is isolated.

G Bioassay-Guided Fractionation Workflow start Root Bark of Celastrus angulatus extraction Extraction with Toluene start->extraction crude_extract Crude Toluene Extract extraction->crude_extract bioassay1 Insecticidal Bioassay crude_extract->bioassay1 fractionation1 Column Chromatography (Silica Gel) bioassay1->fractionation1 Active fractions Fractions fractionation1->fractions bioassay2 Insecticidal Bioassay on Fractions fractions->bioassay2 active_fraction Active Fraction bioassay2->active_fraction Most Active hplc High-Performance Liquid Chromatography (HPLC) active_fraction->hplc pure_compound This compound hplc->pure_compound

A generalized workflow for the isolation of this compound.

Potential Anti-Tumor Activity and Signaling Pathways

While some commercial suppliers suggest that this compound can be used for anti-tumor research, there is currently no specific scientific literature available that investigates or confirms this activity.[1] Consequently, the signaling pathways affected by this compound in cancer cells have not been elucidated.

For illustrative purposes, a diagram of the PI3K/Akt/mTOR signaling pathway is provided below. This is a critical pathway in many cancers and is a common target for natural product-based drug discovery. It is important to note that this is a representative diagram and does not imply a known interaction with this compound.

G Representative PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Future research is required to determine if this compound possesses anti-tumor properties and to identify its molecular targets and mechanism of action.

Conclusion

This compound is a sesquiterpene polyol ester with well-documented insecticidal activity. Its physical and chemical properties have been partially characterized, providing a foundation for further research. While its potential as an anti-tumor agent is an intriguing possibility, this remains an unexplored area of investigation. This technical guide serves as a summary of the current knowledge on this compound and highlights the need for further studies to fully elucidate its therapeutic potential.

References

Celangulatin D: A Technical Overview of a Sesquiterpene Ester with Insecticidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Celangulatin D, a sesquiterpene polyol ester of scientific interest. The document is intended for researchers, scientists, and professionals in drug development, presenting key chemical data, and outlining its known biological activities based on available scientific literature.

Core Compound Data

This compound is a natural compound isolated from the root bark of Celastrus angulatus. Its fundamental chemical and physical properties are summarized below.

ParameterValueReference
CAS Number 1000784-45-1[1][2]
Molecular Weight 648.61 g/mol [1][2]
Molecular Formula C₃₁H₃₆O₁₅[1][2]

Biological Activity of this compound

Scientific research has identified this compound as a compound with notable insecticidal properties. Further investigation into its potential as an anti-tumor agent has been suggested based on the activities of related compounds from the Celastraceae family.

Insecticidal Activity

This compound has been identified as an insecticidal sesquiterpene polyol ester.[1][2] A key study by Zhiqing et al. (2007) involved the bioassay-guided fractionation of extracts from the root bark of Celastrus angulatus, which led to the isolation of this compound.[1] The study evaluated the insecticidal activity of related compounds against the armyworm (Mythimna separata), a significant agricultural pest.[1] While the specific LD₅₀ for this compound was not reported in the abstract of this key publication, related compounds such as Celangulatin C and F demonstrated notable insecticidal effects.[1]

While the specific, detailed protocol used for testing this compound has not been fully retrieved, a general methodology for assessing the insecticidal activity of natural compounds against Mythimna separata can be outlined as follows. This is a representative protocol based on common practices in the field.

  • Insect Rearing : Larvae of Mythimna separata are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 14:10 light:dark photoperiod).

  • Compound Preparation : The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of graded concentrations.

  • Diet Incorporation Method : A specific volume of the test solution is thoroughly mixed with the artificial diet. The solvent is allowed to evaporate completely. A control group is prepared using the solvent alone.

  • Bioassay : Third-instar larvae, often starved for a few hours, are individually placed in containers with a pre-weighed amount of the treated or control diet.

  • Data Collection : Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). The amount of diet consumed may also be measured to assess antifeedant effects.

  • Statistical Analysis : The lethal dose 50 (LD₅₀) or lethal concentration 50 (LC₅₀) is calculated using probit analysis.

Anti-Tumor Activity

Compounds isolated from plants of the Celastraceae family, to which Celastrus angulatus belongs, have been noted for their potential anti-tumor activities.[3] However, at present, specific studies detailing the in vitro or in vivo anti-tumor effects of this compound are not available in the public domain. Consequently, quantitative data such as IC₅₀ values against specific cancer cell lines, and detailed experimental protocols for cytotoxicity assays of this compound, cannot be provided at this time.

Signaling Pathways

The molecular mechanism of action for this compound, including its interaction with specific cellular signaling pathways, has not yet been elucidated in the available scientific literature. As a result, diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated at this time. Further research is required to identify the molecular targets and signaling cascades modulated by this compound.

Summary and Future Directions

This compound is a sesquiterpene ester with a defined chemical structure and known insecticidal potential. While its basic chemical properties are well-documented, a comprehensive understanding of its biological activity is still emerging. To fully characterize its potential for applications in agriculture or medicine, further research is needed in the following areas:

  • Quantitative Insecticidal Activity : A detailed dose-response study to determine the specific LD₅₀ or LC₅₀ of this compound against a broader range of insect pests.

  • Anti-Tumor Evaluation : In vitro screening of this compound against a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative effects.

  • Mechanism of Action Studies : Investigations to identify the molecular targets and cellular signaling pathways affected by this compound to understand its mode of action for both its insecticidal and any potential anti-tumor activities.

This technical guide serves as a foundational resource on this compound, summarizing the current state of knowledge and highlighting areas for future scientific inquiry.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D, a sesquiterpenoid isolated from Celastrus angulatus, belongs to the β-dihydroagarofuran class of natural products. This in-depth technical guide provides a comprehensive review of the current scientific literature on this compound and structurally related sesquiterpenoids. The focus is on their isolation, structural elucidation, biological activities, and potential mechanisms of action, with a particular emphasis on quantitative data and detailed experimental protocols to support further research and development in this area. While specific data for this compound is limited in some areas, this review supplements the available information with data from closely related compounds from the same plant genus to provide a broader context and guide future investigations.

Isolation and Structure Elucidation

This compound is a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. Its structure has been elucidated using spectroscopic methods. Several other sesquiterpenoids with the same core structure have been isolated from the root bark and seeds of Celastrus angulatus.

General Isolation Workflow:

The isolation of this compound and related sesquiterpenoids from Celastrus angulatus typically involves a multi-step process. The general workflow can be summarized as follows:

Isolation_Workflow Start Plant Material (Root Bark/Seeds of C. angulatus) Extraction Extraction with Organic Solvents (e.g., Toluene, Methanol) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification of Active Fractions (e.g., RP-HPLC) Fractions->Purification Pure_Compounds Isolated Sesquiterpenoids (including this compound) Purification->Pure_Compounds Structure_Elucidation Structural Elucidation (MS, NMR) Pure_Compounds->Structure_Elucidation End Identified Structures Structure_Elucidation->End

Caption: General workflow for the isolation of sesquiterpenoids from Celastrus angulatus.

Experimental Protocols: Isolation of Sesquiterpenoids from Celastrus angulatus

Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and powdered.

Extraction: The powdered plant material is extracted with a low-polar solvent like toluene, followed by a more polar solvent such as methanol. This sequential extraction helps to separate compounds based on their polarity.

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using techniques like column chromatography on silica gel or macroporous resin. The biological activity of each fraction is tested to identify the fractions containing the compounds of interest.

Purification: The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual sesquiterpenoid esters.

Structure Elucidation: The chemical structures of the isolated compounds, including this compound, are determined by analyzing their mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data.

Biological Activities

The biological activities of this compound and related sesquiterpenoids from Celastrus angulatus have been investigated, revealing potential insecticidal and antitumor properties.

Insecticidal Activity

This compound has demonstrated insecticidal activity.[1] A study reported the lethal dose (LD50) of Celangulatin C, E, and F against Mythimna separata (armyworm), indicating the potential of this class of compounds as natural insecticides.[1] Other sesquiterpene polyol esters isolated from C. angulatus have also shown moderate stomach toxicity against the 4th instar larvae of M. separata.

CompoundOrganismActivityValueReference
Celangulatin CMythimna separataLD50280.4 µg/mL[1]
Celangulatin EMythimna separataLD501656.4 µg/mL[1]
Celangulatin FMythimna separataLD50210.5 µg/mL[1]
NW12Mythimna separataKD50673.6 µg/g
NW27Mythimna separataKD501121.3 µg/g
NW30Mythimna separataKD50548.6 µg/g
NW31Mythimna separataKD501720.0 µg/g

Table 1: Insecticidal Activity of Sesquiterpenoids from Celastrus angulatus

Cytotoxic and Antitumor Activity
CompoundCell LineActivityValue
NW12Bcap-37IC50> 50 µM
NW27Bcap-37IC50> 50 µM
NW31Bcap-37IC50> 50 µM

Table 2: Antitumor Activity of Sesquiterpenoids from Celastrus angulatus

Further research is warranted to comprehensively evaluate the cytotoxic potential of this compound against a broader range of cancer cell lines.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound and related sesquiterpenoids exert their biological effects have not yet been elucidated. However, based on the known activities of other sesquiterpenoids, several signaling pathways are plausible targets.

Hypothesized Signaling Pathways:

Signaling_Pathways cluster_0 This compound & Related Sesquiterpenoids cluster_1 Potential Cellular Targets cluster_2 Cellular Responses CelangulatinD This compound NFkB NF-κB Pathway CelangulatinD->NFkB ? MAPK MAPK Pathway CelangulatinD->MAPK ? Apoptosis Apoptosis Pathway CelangulatinD->Apoptosis ? Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation Cell_Death ↑ Apoptosis Apoptosis->Cell_Death

Caption: Hypothesized signaling pathways potentially modulated by this compound.

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural products with anticancer and anti-inflammatory properties have been shown to inhibit this pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

  • Apoptosis Pathway: Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Sesquiterpene lactones, a related class of compounds, are known to induce apoptosis in cancer cells.

Further investigation is required to determine if this compound and its analogues directly or indirectly modulate these or other signaling pathways to exert their biological effects.

Experimental Protocols: Cytotoxicity Assays

To evaluate the cytotoxic activity of this compound and related compounds, standard in vitro assays can be employed.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubation1 Incubate (24h) Start->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate (4h) Add_MTT->Incubation3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End Cytotoxicity Data Calculate_IC50->End

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and related β-dihydroagarofuran sesquiterpenoids from Celastrus angulatus represent a class of natural products with demonstrated insecticidal activity and potential, though currently modest, antitumor properties. This technical review has summarized the existing literature, highlighting the need for further research in several key areas.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a diverse panel of human cancer cell lines to identify potential therapeutic targets.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the effects on key signaling pathways such as NF-κB, MAPK, and apoptosis, to understand how these compounds exert their biological effects.

  • In Vivo Efficacy: Conducting preclinical in vivo studies to assess the antitumor efficacy and safety of this compound and its potent analogues in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this compound and related sesquiterpenoids can be explored, potentially leading to the development of new drug candidates for the treatment of cancer and other diseases.

References

A Technical Guide to the Known Analogs and Derivatives of Celangulatin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a member of a growing class of insecticidal and potentially antitumor sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus. These natural products are characterized by a common β-dihydroagarofuran skeleton, a highly oxygenated and sterically complex tricyclic core. While research into the synthetic derivatives of this compound is not extensively documented in publicly available literature, a significant number of naturally occurring analogs have been isolated and characterized from C. angulatus. This guide provides a comprehensive overview of these natural analogs, their biological activities, and the experimental protocols used for their evaluation. For the purpose of this guide, "analogs and derivatives" will refer to these closely related natural products sharing the same core structure but differing in their ester substitutions.

Core Structure and Natural Analogs

The foundational structure for this compound and its analogs is the β-dihydroagarofuran core. The diversity of these compounds arises from the varied number and type of ester groups attached to this core. These ester moieties significantly influence the biological activity of the molecules. Below is a table summarizing the key known natural analogs of this compound isolated from Celastrus angulatus and their reported biological activities.

Quantitative Data Summary
Compound NameFull Chemical NameBiological ActivityValueTarget Organism/Cell Line
This compound Structure identified, but specific bioactivity data not found in the reviewed literature.---
Celangulatin C Not explicitly provided in the source, structure identified.Insecticidal (LD50)280.4 µg/mLMythimna separata
Celangulatin E Not explicitly provided in the source, structure identified.Insecticidal (LD50)1656.4 µg/mLMythimna separata
Celangulatin F Not explicitly provided in the source, structure identified.Insecticidal (LD50)210.5 µg/mLMythimna separata
NW37 1β,2β,6α-triacetoxy-8α,12-di(α-methylbutanoyloxy)-9α-benzoyloxy-4α-hydroxy-β-dihydroagarofuranInsecticidal (KD50)252.3 µg/gMythimna separata (4th instar larvae)
Compound 1 1α,2α,6β,8β,13-pentaacetoxy-9β-benzoyloxy-4β-hydroxy-β-dihydroagarofuranInsecticidal (KD50)Not specifiedMythimna separata
Compound 2 1α,2α,6β-triacetoxy-8α-(β-furancarbonyloxy)-9β-benzoyloxy-13-isobutanoyloxy-4β-hydroxy-β-dihydroagarofuranInsecticidal (KD50)Not specifiedMythimna separata
Compound 3 1α,2α,6β-triacetoxy-8β-isobutanoyloxy-9β-(β-furancarbonyloxy)-13-(α-methyl)butanoyloxy-4β-hydroxy-β-dihydroagarofuranInsecticidal (KD50)Not specifiedMythimna separata
Compound 4 1α,2α,6β-triacetoxy-8α,13-diisobutanoyloxy-9β-benzoyloxy-4β-hydroxy-β-dihydroagarofuranInsecticidal (KD50)Not specifiedMythimna separata
Compound 5 1α,2α,6β-triacetoxy-8α-isobutanoyloxy-9β-benzoyloxy-13-(α-methyl)butanoyloxy-4β-hydroxy-β-dihydroagarofuranInsecticidal (KD50)Not specifiedMythimna separata
NW12 Not explicitly provided in the source, structure identified.Insecticidal (KD50)673.6 µg/gMythimna separata (4th instar larvae)
NW12 Not explicitly provided in the source, structure identified.Antitumor (IC50)>50 µMBcap-37 (human breast cancer)
NW27 Not explicitly provided in the source, structure identified.Insecticidal (KD50)1121.3 µg/gMythimna separata (4th instar larvae)
NW27 Not explicitly provided in the source, structure identified.Antitumor (IC50)>50 µMBcap-37 (human breast cancer)
NW30 Not explicitly provided in the source, structure identified.Insecticidal (KD50)1720.0 µg/gMythimna separata (4th instar larvae)
NW30 Not explicitly provided in the source, structure identified.Antitumor (IC50)>50 µMBcap-37 (human breast cancer)
NW31 Not explicitly provided in the source, structure identified.Insecticidal (KD50)548.6 µg/gMythimna separata (4th instar larvae)
NW31 Not explicitly provided in the source, structure identified.Antitumor (IC50)>50 µMBcap-37 (human breast cancer)

Experimental Protocols

Insecticidal Activity Bioassay against Mythimna separata

This protocol outlines a common method for determining the insecticidal activity of this compound analogs.

  • Test Organism: 4th instar larvae of the oriental armyworm, Mythimna separata.

  • Compound Preparation: Test compounds are dissolved in acetone to create a series of desired concentrations.

  • Leaf Disc Preparation: Leaf discs of a known area are cut from fresh cabbage or other suitable host plant leaves.

  • Treatment Application: A specific volume of the test compound solution is applied evenly to the surface of each leaf disc. Acetone alone is used as a negative control, and a known insecticide (e.g., Celangulin V) can be used as a positive control. The solvent is allowed to evaporate completely.

  • Exposure: Ten 4th instar larvae, which have been starved for a designated period (e.g., 12 hours), are placed in a petri dish containing one treated leaf disc.

  • Observation: The number of knocked-down larvae is recorded after 24 hours. "Knock-down" is characterized by the larvae being narcotized, unable to move, with immobilized and soft bodies, and a complete lack of response.

  • Data Analysis: The median knock-down dose (KD50) or lethal dose (LD50) is calculated using probit analysis based on the mortality rates at different concentrations. The experiment is typically repeated multiple times for each concentration to ensure statistical significance.

Antitumor Cytotoxicity Assay against Bcap-37 Human Breast Cancer Cells

This protocol describes a general method for assessing the in vitro antitumor activity of the compounds.

  • Cell Line: Human breast cancer cell line Bcap-37.

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment (MTT Assay):

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

G Core Structure of this compound and its Natural Analogs cluster_core β-Dihydroagarofuran Core cluster_analogs Natural Analogs from Celastrus angulatus cluster_activity Biological Activities Core Tricyclic Sesquiterpenoid Skeleton Celangulatin_D This compound Core->Celangulatin_D Varied Ester Substitutions Celangulatin_C Celangulatin C Core->Celangulatin_C Varied Ester Substitutions Celangulatin_E Celangulatin E Core->Celangulatin_E Varied Ester Substitutions Celangulatin_F Celangulatin F Core->Celangulatin_F Varied Ester Substitutions Other_Sesquiterpenoids Other Related Sesquiterpenoids (e.g., NW37) Core->Other_Sesquiterpenoids Varied Ester Substitutions Insecticidal Insecticidal Activity Celangulatin_C->Insecticidal Celangulatin_E->Insecticidal Celangulatin_F->Insecticidal Other_Sesquiterpenoids->Insecticidal Antitumor Antitumor Activity Other_Sesquiterpenoids->Antitumor

Caption: Core structure and relationship of natural analogs.

G Workflow for Insecticidal Bioassay Start Start Compound_Prep Prepare Test Compound Solutions in Acetone Start->Compound_Prep Treatment Apply Compound Solutions to Leaf Discs Compound_Prep->Treatment Leaf_Disc_Prep Prepare Leaf Discs Leaf_Disc_Prep->Treatment Exposure Introduce Starved M. separata Larvae Treatment->Exposure Incubation Incubate for 24 Hours Exposure->Incubation Observation Record Larval Knock-down Incubation->Observation Data_Analysis Calculate KD50/LD50 (Probit Analysis) Observation->Data_Analysis End End Data_Analysis->End

Caption: Insecticidal bioassay experimental workflow.

Methodological & Application

Application Notes and Protocols: Extraction of Celangulatin D from Celastrus angulatus Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine. This compound has garnered interest within the scientific community due to its potential insecticidal and anti-tumor activities. Structurally, this compound belongs to the β-dihydroagarofuran class of sesquiterpenoids. This document provides detailed protocols for the extraction and purification of this compound from Celastrus angulatus root bark, based on established methodologies. Additionally, it outlines the current understanding of its potential mechanisms of action to guide further research and development.

Data Presentation: Extraction and Purification Parameters

The following table summarizes the parameters for the extraction and initial purification of sesquiterpene polyol esters, including this compound, from Celastrus angulatus root bark based on a bioassay-guided fractionation study. While specific yield data for this compound from this particular study is not available, the yields of related compounds provide an estimate for researchers.

ParameterValue/DescriptionReference
Plant Material Dried and pulverized root bark of Celastrus angulatus[1]
Initial Mass of Plant Material 2.0 kg[1]
Extraction Solvent Methanol (MeOH)[1]
Solvent Volume 6.0 L per extraction[1]
Extraction Method Reflux[1]
Number of Extractions 4[1]
Mass of Crude Extract 120 g[1]
Initial Purification Method D101 Macroporous Resin Column Chromatography[1]
Column Dimensions 5.0 cm x 150 cm[1]
Elution Solvents Stepwise gradient of MeOH-H₂O (5:5, 6:4, 7:3, v/v)[1]
Fine Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
Yield of Related Sesquiterpenes NW37 (75 mg), NW13 (78 mg), NW16 (92 mg), NW35 (35 mg)[1]

Experimental Protocols

Extraction of Crude Sesquiterpene Esters

This protocol describes the initial extraction of a crude mixture of sesquiterpene polyol esters from Celastrus angulatus root bark.

Materials and Equipment:

  • Dried and pulverized root bark of Celastrus angulatus

  • Methanol (analytical grade)

  • Large-capacity reflux apparatus

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Place 2.0 kg of dried and pulverized Celastrus angulatus root bark into a large round-bottom flask.

  • Add 6.0 L of methanol to the flask.

  • Set up the reflux apparatus and heat the mixture to reflux. Maintain reflux for a specified duration (e.g., 2-3 hours).

  • After the first extraction, filter the mixture while hot to separate the extract from the plant material.

  • Return the plant material to the flask and repeat the extraction process three more times with fresh 6.0 L portions of methanol each time.

  • Combine the filtrates from all four extractions.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 120 g).[1]

Initial Purification by Macroporous Resin Column Chromatography

This protocol details the initial separation of the crude extract to enrich the fraction containing sesquiterpene polyol esters.

Materials and Equipment:

  • Crude methanolic extract of Celastrus angulatus root bark

  • D101 macroporous resin

  • Glass chromatography column (5.0 cm x 150 cm)

  • Methanol (analytical grade)

  • Deionized water

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare a slurry of D101 macroporous resin in methanol and pack it into the chromatography column.

  • Equilibrate the packed column with the initial mobile phase (methanol-water, 5:5 v/v).

  • Dissolve the 120 g of crude extract in a minimal amount of methanol and adsorb it onto a small amount of D101 resin.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Begin elution with a stepwise gradient of methanol-water mixtures:

    • Methanol-water (5:5, v/v)

    • Methanol-water (6:4, v/v)

    • Methanol-water (7:3, v/v)

  • Collect fractions of approximately 500 mL using a fraction collector.

  • Monitor the fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the desired compounds.

  • Combine the fractions containing the sesquiterpene polyol esters and concentrate them using a rotary evaporator.[1]

Fine Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification step to isolate this compound from the enriched fractions. A high-performance liquid chromatography system is a powerful tool for this purpose.[2]

Materials and Equipment:

  • Enriched sesquiterpene ester fraction from the previous step

  • HPLC system with a preparative or semi-preparative RP-C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Filtration apparatus for HPLC solvents

  • Vials for fraction collection

Procedure:

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a reversed-phase C18 column.

  • Develop a suitable gradient elution method using acetonitrile and water as the mobile phase. The gradient will depend on the specific column and compounds being separated but will generally involve increasing the concentration of acetonitrile over time.

  • Inject the sample onto the column and begin the chromatographic run.

  • Monitor the elution profile using a UV detector (sesquiterpene esters typically have a UV absorbance).

  • Collect the peaks corresponding to this compound based on retention time, which can be determined by comparison to a standard if available, or by subsequent analytical characterization.

  • Combine the fractions containing pure this compound and remove the solvent under reduced pressure or by lyophilization.

Mandatory Visualizations

Extraction_Workflow A Celastrus angulatus Root Bark (Dried and Pulverized) B Methanol Extraction (Reflux) A->B C Crude Methanolic Extract B->C D Macroporous Resin Column Chromatography (D101 Resin) C->D E Enriched Sesquiterpene Ester Fraction D->E F Reversed-Phase HPLC (RP-C18) E->F G Purified this compound F->G

Extraction and Purification Workflow for this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm CelangulatinD This compound VATPase V-ATPase CelangulatinD->VATPase Inhibition EZH2 EZH2 CelangulatinD->EZH2 Inhibition (in Celastrus extract) Endosome Endosome/Lysosome Acidification VATPase->Endosome Disruption Notch Notch Pathway Endosome->Notch Wnt Wnt Pathway Endosome->Wnt TGFb TGF-β Pathway Endosome->TGFb ROCK1 ROCK1 EZH2->ROCK1 CellMigration Cell Migration & Invasion ROCK1->CellMigration Inhibition

Proposed Signaling Pathways for this compound.

Discussion of Potential Mechanisms of Action

The insecticidal properties of β-dihydroagarofuran sesquiterpenes, including this compound, are believed to be mediated through the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for the acidification of intracellular compartments such as endosomes and lysosomes. Inhibition of V-ATPase disrupts this acidification process, which can interfere with a multitude of cellular functions including protein degradation, receptor recycling, and nutrient uptake, ultimately leading to insect mortality.

Furthermore, V-ATPase plays a role in various signaling pathways that are dependent on endosomal pH, such as the Notch, Wnt, and TGF-β pathways. By inhibiting V-ATPase, this compound may indirectly modulate these pathways, which could contribute to its biological activities.

In the context of its potential anti-tumor effects, extracts from related Celastrus species have been shown to suppress cancer cell migration and invasion by inhibiting the EZH2/ROCK1 signaling pathway.[3][4] Another study on a Celastrus extract demonstrated the inhibition of gastric cancer cell invasion and metastasis through the Rac1/LIMK1/cofilin1 pathway. While these effects have not been specifically attributed to this compound, they provide a rationale for investigating its potential role in modulating these cancer-related signaling cascades. Further research is warranted to fully elucidate the molecular targets and signaling pathways directly affected by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Celangulatin D

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Celangulatin D, a sesquiterpene polyol ester with known insecticidal and potential anti-tumor properties, isolated from the root bark of Celastrus angulatus.[1][2][3][4] The methodology outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) approach, suitable for achieving high purity of the target compound from a pre-fractionated plant extract. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpene isolated from Celastrus angulatus.[1][2][3] As a compound of interest for its biological activities, obtaining highly purified this compound is crucial for accurate pharmacological and toxicological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures, such as plant extracts.[5][6][7] This document details a robust RP-HPLC protocol for the purification of this compound.

Experimental Protocol

Sample Preparation

Prior to HPLC purification, a crude extract of Celastrus angulatus root bark is assumed to have been prepared and fractionated. The starting material for this protocol is a semi-purified fraction enriched with this compound.

  • Extraction and Preliminary Fractionation:

    • The root bark of Celastrus angulatus is extracted with toluene.

    • The resulting crude extract undergoes preliminary fractionation using techniques such as column chromatography over silica gel.

  • Preparation of Sample for HPLC:

    • Dissolve the semi-purified, this compound-containing fraction in a suitable solvent. A mixture of the initial mobile phase components (e.g., 50:50 acetonitrile/water) is recommended to ensure good solubility and peak shape.

    • The final concentration should be approximately 5-10 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following parameters are recommended for the purification of this compound.

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A HPLC-grade water with 0.1% formic acid
Mobile Phase B HPLC-grade acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 50% B5-35 min: 50-90% B (linear gradient)35-40 min: 90% B (isocratic)40-45 min: 90-50% B (linear gradient)45-50 min: 50% B (isocratic, re-equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 500 µL
Post-Purification Processing
  • Fraction Collection: Collect the eluent corresponding to the this compound peak into appropriate vials.

  • Solvent Evaporation: Remove the HPLC solvents (acetonitrile and water) from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

  • Structural Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the expected retention time and purity of this compound under the specified HPLC conditions.

CompoundRetention Time (min)Purity (%)
This compound~25.5>98%

Workflow and Signaling Pathway Diagrams

The overall experimental workflow for the purification of this compound is depicted below.

G cluster_extraction Initial Extraction & Fractionation cluster_hplc HPLC Purification cluster_analysis Analysis & Confirmation A Root Bark of Celastrus angulatus B Toluene Extraction A->B A->B C Crude Extract B->C B->C D Silica Gel Column Chromatography C->D C->D E Semi-purified this compound Fraction D->E D->E F Sample Preparation (Dissolution & Filtration) E->F E->F G Preparative RP-HPLC F->G F->G H Fraction Collection G->H G->H I Solvent Evaporation H->I H->I J Purified this compound I->J I->J K Analytical HPLC (Purity Check) J->K J->K L MS & NMR (Structure Confirmation) J->L J->L

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound from a semi-purified extract of Celastrus angulatus using reverse-phase HPLC. The established conditions ensure high purity of the final product, which is essential for subsequent biological and pharmacological investigations.

References

Application Notes and Protocols for Celangulin Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the topic specifies "Celangulatin D," the available scientific literature predominantly focuses on the insecticidal mechanisms of Celangulin IV and Celangulin V, closely related natural compounds isolated from Celastrus angulatus. This document provides a detailed overview of the mechanism of action for these compounds, which are considered representative of the Celangulin family of insecticides. The protocols and pathways described herein are based on studies of Celangulin IV and V and are presumed to be relevant for understanding the potential action of other Celangulins.

Introduction

Celangulins are a class of sesquiterpenoid polyol esters derived from the plant Celastrus angulatus, which has a long history of use as a natural insecticide. These compounds exhibit significant toxicity to a range of agricultural pests, particularly lepidopteran larvae. The primary modes of action for Celangulins involve disruption of critical physiological processes in the insect midgut and nervous system, leading to symptoms such as excitation, tremors, paralysis, and eventual death. The following notes detail the current understanding of the insecticidal mechanisms of Celangulins and provide protocols for their study.

Mechanism of Action

The insecticidal activity of Celangulins appears to be multifaceted, with primary targets in both the insect midgut and the central nervous system.

1. Disruption of Midgut Function:

Celangulin V has been shown to specifically target the apical membranes of midgut cells in lepidopteran larvae. The putative target is the V-ATPase H subunit. This interaction leads to a collapse of the electrochemical gradient across the midgut epithelium.[1] The disruption of ion homeostasis results in abnormal midgut membrane potential, leading to diarrhea, vomiting, body fluid loss, and eventual rupture of the midgut, causing insect death.[1]

2. Neurotoxicity:

Celangulin IV and V also exhibit neurotoxic effects by inhibiting the activity of Na+/K+-ATPase in the insect brain.[2] This enzyme is crucial for maintaining the electrochemical gradients necessary for nerve cell function. Inhibition of Na+/K+-ATPase leads to an increase in intracellular Na+ concentration, altering the transmembrane potential and causing prolonged excitation of nerve cells.[2] This disruption of the nervous system function contributes to the observed symptoms of poisoning and ultimately, insect mortality.[2] Interestingly, Celangulin IV shows a more pronounced inhibitory effect on Na+/K+-ATPase compared to Celangulin V.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Celangulin V in Insect Midgut

CelangulinV_Midgut_Pathway Celangulin V Celangulin V V-ATPase (Apical Membrane) V-ATPase (Apical Membrane) Celangulin V->V-ATPase (Apical Membrane) Inhibits Electrochemical Gradient Collapse Electrochemical Gradient Collapse V-ATPase (Apical Membrane)->Electrochemical Gradient Collapse Ion Homeostasis Disruption Ion Homeostasis Disruption Electrochemical Gradient Collapse->Ion Homeostasis Disruption Midgut Cell Damage Midgut Cell Damage Ion Homeostasis Disruption->Midgut Cell Damage Insect Death Insect Death Midgut Cell Damage->Insect Death

Caption: Celangulin V action on insect midgut V-ATPase.

Signaling Pathway of Celangulins in Insect Nervous System

Celangulin_Nervous_System_Pathway Celangulin IV / V Celangulin IV / V Na+/K+-ATPase (Nerve Cell) Na+/K+-ATPase (Nerve Cell) Celangulin IV / V->Na+/K+-ATPase (Nerve Cell) Inhibits Na+ Efflux Inhibition Na+ Efflux Inhibition Na+/K+-ATPase (Nerve Cell)->Na+ Efflux Inhibition Intracellular Na+ Increase Intracellular Na+ Increase Na+ Efflux Inhibition->Intracellular Na+ Increase Transmembrane Potential Alteration Transmembrane Potential Alteration Intracellular Na+ Increase->Transmembrane Potential Alteration Prolonged Nerve Excitation Prolonged Nerve Excitation Transmembrane Potential Alteration->Prolonged Nerve Excitation Nervous System Dysfunction Nervous System Dysfunction Prolonged Nerve Excitation->Nervous System Dysfunction Insect Death Insect Death Nervous System Dysfunction->Insect Death

Caption: Celangulin neurotoxicity via Na+/K+-ATPase inhibition.

Experimental Workflow for Assessing Midgut Disruption

Midgut_Disruption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Larvae Rearing Insect Larvae Rearing Midgut Dissection Midgut Dissection Insect Larvae Rearing->Midgut Dissection Midgut Mounting in Chamber Midgut Mounting in Chamber Midgut Dissection->Midgut Mounting in Chamber Electrophysiological Recording Setup Electrophysiological Recording Setup Midgut Mounting in Chamber->Electrophysiological Recording Setup Baseline Vam Measurement Baseline Vam Measurement Electrophysiological Recording Setup->Baseline Vam Measurement Celangulin V Application Celangulin V Application Baseline Vam Measurement->Celangulin V Application Post-treatment Vam Measurement Post-treatment Vam Measurement Celangulin V Application->Post-treatment Vam Measurement Data Recording Data Recording Post-treatment Vam Measurement->Data Recording Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for midgut membrane potential (Vam) measurement.

Quantitative Data Summary

Table 1: Effect of Celangulin V on Midgut Transepithelial Voltage (Vt) in M. separata Larvae

TreatmentTime (min)Midgut Vt (mV)
Control (DMSO)0-30.2 ± 2.5
30-29.8 ± 2.1
60-30.5 ± 2.8
Celangulin V0-31.1 ± 2.3
30-15.4 ± 1.9
60-2.1 ± 0.5
Data adapted from studies on Celangulin V and presented as mean ± SD.[1]

Table 2: In vivo Inhibition of Na+/K+-ATPase Activity in the Brain of M. separata by Celangulins

Treatment (25 mg/liter)Insect StageInhibition (%)
Celangulin IVNarcosis32.39
Recovery37.73
Celangulin VExcitation10.57
Convulsion18.70
Dehydration17.53
Data represents the percentage of inhibition of Na+/K+-ATPase activity.[2]

Experimental Protocols

Protocol 1: Measurement of Insect Midgut Apical Membrane Potential (Vam)

Objective: To determine the effect of Celangulin V on the apical membrane potential of insect midgut cells.

Materials:

  • Third-instar larvae of Mythimna separata

  • Dissection dish

  • Physiological saline solution

  • Micro-dissecting tools

  • Perfusion chamber

  • Glass microelectrodes (filled with 3 M KCl)

  • Ag/AgCl reference electrode

  • High-impedance amplifier

  • Data acquisition system

  • Celangulin V stock solution (in DMSO)

  • Control solution (DMSO in saline)

Procedure:

  • Rear third-instar M. separata larvae on an artificial diet.

  • Dissect the midgut from the larvae in a chilled physiological saline solution.

  • Mount the isolated midgut sheet in a perfusion chamber, separating the luminal and hemolymph sides.

  • Fill the chamber with physiological saline and allow the tissue to equilibrate.

  • Carefully insert a glass microelectrode into a midgut cell from the luminal side to measure the baseline apical membrane potential (Vam).

  • Perfuse the luminal side with the control solution (saline with DMSO) and record Vam for a stable period.

  • Replace the control solution with the Celangulin V solution at the desired concentration.

  • Continuously record the Vam to observe any changes induced by Celangulin V.

  • Analyze the recorded data to determine the extent of membrane depolarization.

Protocol 2: In vitro Assay of Na+/K+-ATPase Activity

Objective: To measure the inhibitory effect of Celangulins on Na+/K+-ATPase activity in insect brain homogenates.

Materials:

  • Brains from Mythimna separata larvae

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Glass homogenizer

  • Refrigerated centrifuge

  • Reaction buffer containing MgCl2, KCl, NaCl, and ATP

  • Celangulin IV and V stock solutions (in DMSO)

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Phosphate assay reagent (e.g., Malachite green)

  • Spectrophotometer

Procedure:

  • Dissect brains from M. separata larvae and place them in ice-cold homogenization buffer.

  • Homogenize the brain tissue using a glass homogenizer and centrifuge at a low speed to remove debris.

  • The supernatant containing the crude enzyme extract is used for the assay.

  • Set up reaction tubes containing the reaction buffer, enzyme extract, and different concentrations of Celangulin IV or V. Include a control with DMSO and a positive control with ouabain.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding ATP and incubate for a further 30 minutes at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using a phosphate assay reagent and a spectrophotometer.

  • Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the Mg2+-ATPase activity (with ouabain).

  • Determine the percentage of inhibition by the Celangulin compounds relative to the control.

References

Application Notes and Protocols: In Vitro Anti-Tumor Activity of Articulatin-D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articulatin-D, a ribosome-inactivating protein isolated from Viscum articulatum, has demonstrated selective cytotoxic effects against cancer cells. These application notes provide a summary of its in vitro anti-tumor activity, focusing on its apoptosis-inducing capabilities in the human acute T-cell leukemia cell line, Jurkat. Detailed protocols for key experimental assays are provided to enable researchers to investigate the anti-tumor properties of Articulatin-D.

Data Presentation

The anti-tumor activity of Articulatin-D has been primarily evaluated in Jurkat cells. The following table summarizes the quantitative and qualitative data from in vitro studies.

ParameterCell LineMethodologyResultsReference
Cytotoxicity JurkatCell Viability AssayTime- and concentration-dependent reduction in cell viability. Concentrations tested ranged from 0.0001 µM to 10.0 µM over 2, 4, 8, and 16 hours.[1]
Apoptosis Induction JurkatAnnexin V-FITC/PI Staining & Flow CytometryArticulatin-D induces both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis in a time-dependent manner.[2][3]
Mechanism of Action JurkatWestern BlotActivation of the extrinsic apoptosis pathway through the upregulation of caspase-8, leading to subsequent caspase-3 dependent DNA fragmentation.[2]
Mitochondrial Membrane Potential JurkatNot SpecifiedElevation of mitochondrial membrane potential is an early event in Articulatin-D-induced apoptosis.[2]
Phosphatidylserine Exposure JurkatNot SpecifiedExposure of phosphatidylserine on the outer cell membrane is an early indicator of apoptosis.[2]

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of Articulatin-D on cancer cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Articulatin-D

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of Articulatin-D in complete medium.

  • Remove the medium from the wells and add 100 µL of the Articulatin-D dilutions (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0, 10.0 µM). Include a vehicle control (medium without Articulatin-D).

  • Incubate the plate for various time points (e.g., 2, 4, 8, 16 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by Articulatin-D.

Materials:

  • Jurkat cells treated with Articulatin-D (as in the cytotoxicity assay)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat Jurkat cells with the desired concentrations of Articulatin-D for the specified time.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins in the apoptotic pathway.

Materials:

  • Jurkat cells treated with Articulatin-D

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated Jurkat cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis jurkat Jurkat Cells articulatin_d Articulatin-D Treatment (Various Concentrations & Times) jurkat->articulatin_d viability Cell Viability Assay (MTT) articulatin_d->viability apoptosis Apoptosis Assay (Annexin V/PI) articulatin_d->apoptosis western Western Blot articulatin_d->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for assessing the in vitro anti-tumor activity of Articulatin-D.

apoptosis_pathway cluster_downstream Extrinsic Apoptosis Pathway articulatin_d Articulatin-D cell_membrane Cell Membrane caspase8 Caspase-8 Activation articulatin_d->caspase8 Induces caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis (DNA Fragmentation) caspase3->apoptosis

Caption: Signaling pathway of Articulatin-D-induced apoptosis in Jurkat cells.

References

Application Note: High-Throughput Cell-Based Assay for Screening Celangulatin D Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Celangulatin D, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has been identified as a compound with potential insecticidal and anti-tumor properties.[1] Natural products are a rich source of novel therapeutic agents, and developing robust screening assays is crucial for identifying and characterizing their biological activities.[2] This application note provides a detailed protocol for a multi-step, cell-based assay designed to screen for the cytotoxic and apoptotic activity of this compound and to begin elucidating its mechanism of action.

The proposed workflow begins with a primary screen to assess the general cytotoxicity of this compound using the MTT assay. This is followed by a secondary screen to investigate whether the observed cytotoxicity is due to the induction of apoptosis, by measuring the activity of key executioner caspases. Finally, a tertiary assay is outlined to explore the involvement of the NF-κB signaling pathway, a critical regulator of cell survival and inflammation that is often dysregulated in cancer.[3][4][5]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This multi-tiered approach allows for an efficient and cost-effective screening process, starting with a broad assessment of cytotoxicity and progressively narrowing down to more specific mechanisms of action.

This compound Screening Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Tertiary Screen MTT_Assay MTT Assay (Cytotoxicity) Analyze_MTT Analyze Viability MTT_Assay->Analyze_MTT Caspase_Assay Caspase-3/7 Assay (Apoptosis) Analyze_Caspase Analyze Apoptosis Caspase_Assay->Analyze_Caspase NFkB_Assay NF-κB Reporter Assay (Signaling Pathway) Analyze_NFkB Analyze NF-κB Activity NFkB_Assay->Analyze_NFkB Start Prepare Cancer Cell Lines Treat Treat with This compound Start->Treat Treat->MTT_Assay Analyze_MTT->Caspase_Assay If Cytotoxic Analyze_Caspase->NFkB_Assay If Apoptotic End Data Interpretation & Mechanism Hypothesis Analyze_NFkB->End

Caption: A multi-tiered workflow for screening this compound activity.

Data Presentation

Quantitative data from the described assays should be recorded and summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
0.1
1
10
50
100

Table 2: Apoptosis Induction by this compound (Caspase-3/7 Assay)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
IC50 from MTT
2 x IC50 from MTT
Positive Control (e.g., Staurosporine)

Table 3: Effect of this compound on NF-κB Signaling

Concentration (µM)Relative Luciferase Units (RLU) (Mean ± SD)% Inhibition of NF-κB Activity
0 (Vehicle Control, Unstimulated)0
0 (Vehicle Control, Stimulated)
IC50 from MTT (Stimulated)
Positive Control Inhibitor (Stimulated)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

This assay determines if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis by measuring the activity of caspase-3 and -7, which are key executioner caspases.[7][8][9]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

Protocol 3: NF-κB Reporter Assay

This protocol investigates the effect of this compound on the NF-κB signaling pathway, a key pathway in inflammation and cancer cell survival.[3][4][5][10]

Materials:

  • Cancer cell line stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound

  • NF-κB activating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cell line in a white-walled 96-well plate.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., by performing a parallel MTT assay or using a viability dye) to account for cytotoxic effects.

  • Calculate the percentage of inhibition of NF-κB activity.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the potential point of intervention for a compound like this compound.

NF-kB Signaling Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Response Cellular Response (Proliferation, Anti-apoptosis) Gene_Expression->Response CelangulatinD This compound? CelangulatinD->IKK_Complex Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Formulation of Celangulatin D in Insecticidal Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulatin D, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated notable insecticidal properties, particularly against armyworms.[1] As a lipophilic compound, its formulation is critical for achieving bioavailability and obtaining accurate results in aqueous-based insecticidal bioassays. These application notes provide detailed protocols for the formulation of this compound for various bioassay methodologies, ensuring optimal dispersion and delivery to the target insect species. The protocols outlined below are based on established methods for formulating lipophilic natural products for entomological research.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its effective formulation.

PropertyValue/DescriptionSource
Molecular FormulaC₃₁H₃₆O₁₅[1]
Molecular Weight648.61 g/mol [1]
AppearanceSolid at room temperature[1]
SolubilityLow water solubility. Soluble in Dimethyl Sulfoxide (DMSO) and likely other organic solvents such as acetone and methanol.[1]
LogP0.7[1]
Chemical ClassSesquiterpene Polyol Ester[1]

Formulation Principles for Lipophilic Insecticides

Due to its low water solubility, this compound must be formulated as an Emulsifiable Concentrate (EC) for most bioassay applications. An EC formulation typically consists of the active ingredient, a water-miscible organic solvent, and an emulsifier/surfactant. When diluted with water, the EC forms a stable oil-in-water emulsion, allowing for uniform application.

Key Formulation Components
  • Solvents: A primary solvent is required to dissolve the crystalline this compound. The choice of solvent should be guided by its ability to dissolve the compound and its low toxicity to the test insect at the final concentration.

    • Dimethyl Sulfoxide (DMSO): Highly effective at dissolving a wide range of lipophilic compounds.

    • Acetone: A volatile solvent suitable for topical applications and some aqueous suspensions, as it evaporates quickly.

  • Surfactants/Emulsifiers: These agents are crucial for creating a stable emulsion when the organic solvent stock solution is diluted in water. They reduce the surface tension between the oil and water phases.

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in biological assays due to its low toxicity and high emulsifying capacity. It is suitable for creating stable oil-in-water emulsions.

Experimental Protocols

Preparation of this compound Stock Solution

This initial step is fundamental for all subsequent bioassay-specific formulations.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Place the weighed this compound into a sterile glass vial.

  • Add a precise volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the solubility of this compound in DMSO and the requirements of the bioassay.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container. For short-term use, storage at 4°C for up to a week is acceptable.

Formulation for Leaf-Dip Bioassays

This method is suitable for assessing the contact and ingestion toxicity of this compound on leaf-feeding insects.

Materials:

  • This compound stock solution (in DMSO)

  • Tween® 80

  • Distilled water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of desired test concentrations by serially diluting the this compound stock solution.

  • For each concentration, prepare an aqueous emulsion. A commonly used and effective formulation consists of:

    • 1% (v/v) Tween® 80

    • Up to 3% (v/v) Acetone (optional, can aid in solubility and leaf adhesion)

    • The required volume of this compound stock solution (ensure the final DMSO concentration is non-toxic to the insect, typically <1%)

    • Distilled water to make up the final volume

  • Example preparation of 100 mL of a 100 µg/mL test solution from a 10 mg/mL stock in DMSO:

    • Add 1 mL of Tween® 80 to a 100 mL volumetric flask.

    • Add 1 mL of the 10 mg/mL this compound stock solution.

    • Make up the volume to 100 mL with distilled water.

    • Mix thoroughly by inversion.

  • Prepare a control solution containing the same concentrations of DMSO and Tween® 80 as the test solutions, but without this compound.

  • Freshly prepared leaves are then dipped into the test solution for a standardized period (e.g., 10-30 seconds), air-dried, and then infested with the test insects.

Formulation for Diet-Incorporation Bioassays

This method is used to evaluate the ingestion toxicity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Artificial insect diet

  • Tween® 80 (optional, can improve mixing)

  • Distilled water

Procedure:

  • Prepare the artificial diet according to the specific requirements of the test insect. Allow the diet to cool to a temperature where it is still liquid but will not cause degradation of the this compound (typically 45-55°C).

  • For each desired test concentration, add the calculated volume of the this compound stock solution to a small amount of distilled water. A small amount of Tween® 80 (e.g., 0.1%) can be added to the water to aid in dispersion.

  • Add this aqueous suspension of this compound to the molten diet.

  • Mix the diet thoroughly to ensure a homogenous distribution of the compound.

  • Pour the treated diet into the bioassay containers (e.g., multi-well plates).

  • Prepare a control diet containing the same volume of the DMSO and Tween® 80 mixture (without this compound) that was used in the treated diets.

  • Once the diet has solidified, introduce the test insects.

Formulation for Topical Application Bioassays

This method directly assesses the contact toxicity of this compound.

Materials:

  • This compound stock solution (in a volatile solvent like acetone)

  • Acetone, analytical grade

  • Micro-applicator

Procedure:

  • Prepare a stock solution of this compound in acetone. The use of a volatile solvent is crucial so that it evaporates quickly after application, leaving a precise dose of the compound on the insect's cuticle.

  • Prepare a series of dilutions of the stock solution in acetone to achieve the desired doses.

  • Using a calibrated micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the test solution to a specific area of the insect's body, typically the dorsal thorax.

  • For the control group, apply the same volume of acetone alone.

  • After application, place the insects in a clean environment with access to food and water, and monitor for mortality.

Quantitative Data Summary

CompoundBioassay TypeTest InsectToxicity Value (LD₅₀)Source
Celangulatin CNot SpecifiedMythimna separata280.4 µg/mL
Celangulatin ENot SpecifiedMythimna separata1656.4 µg/mL
Celangulatin FNot SpecifiedMythimna separata210.5 µg/mL

Visualization of Workflow and Mechanism

Experimental Workflow for Formulation

G cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation cluster_bioassay Bioassay Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Precise amount dilute Dilute Stock Solution dissolve->dilute Stock Solution (e.g., 10 mg/mL) topical Topical Application dissolve->topical Acetone Stock mix Mix with Water & Tween 80 dilute->mix leaf_dip Leaf-Dip mix->leaf_dip Aqueous Emulsion diet_inc Diet Incorporation mix->diet_inc Aqueous Emulsion

Caption: Workflow for this compound Formulation.

Postulated Signaling Pathway: Na+/K+-ATPase Inhibition

Related sesquiterpenoids have been shown to inhibit Na+/K+-ATPase. This enzyme is crucial for maintaining the electrochemical gradients across nerve cell membranes. Its inhibition leads to a cascade of events culminating in paralysis and insect death.

G cluster_membrane Neuronal Cell Membrane cluster_consequence Physiological Consequences pump Na+/K+-ATPase na_out 3 Na+ out pump->na_out k_in 2 K+ in pump->k_in adp ADP + Pi pump->adp gradient_loss Loss of Ion Gradient pump->gradient_loss Disruption atp ATP atp->pump Energy celangulatin This compound inhibition Inhibition celangulatin->inhibition inhibition->pump Blocks function depolarization Membrane Depolarization gradient_loss->depolarization nerve_failure Nerve Firing Failure depolarization->nerve_failure paralysis Paralysis & Death nerve_failure->paralysis

Caption: Na+/K+-ATPase Inhibition by this compound.

Concluding Remarks

The successful formulation of this compound is paramount for its evaluation as a potential bio-insecticide. The protocols provided herein offer a comprehensive guide for researchers. It is recommended to perform preliminary tests to determine the optimal solvent and surfactant concentrations that ensure a stable emulsion and are non-toxic to the target insect species. Furthermore, dose-response studies should be conducted to establish the precise insecticidal activity of this compound.

References

Application Notes and Protocols: Using Celangulatin D as a Chemical Probe in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celangulatin D is a sesquiterpene polyol ester that has been isolated from the root bark of Celastrus angulatus.[1][2] As a member of the β-dihydroagarofuran class of sesquiterpenoids, it is part of a family of natural products known for a variety of biological activities.[2][3][4] While research into the broader family of compounds from Celastrus species has suggested potential neuroprotective effects, it is important to note that the direct application of this compound as a chemical probe in neurobiology is a novel area with limited specific data currently available in scientific literature.[2][3]

The primary documented bioactivity of this compound and its analogues (Celangulatin C, E, and F) is in the field of insecticidal research.[1][2][3] Studies have demonstrated its efficacy against certain insect larvae, suggesting a potential mode of action related to the nervous or digestive systems of these organisms.[1]

While direct evidence for the use of this compound in neurobiology is scarce, related compounds from the same plant family have shown moderate neuroprotective properties in preliminary studies. For instance, some dihydro-β-agarofuran-type sesquiterpenes have demonstrated protective effects against hydrogen peroxide-induced oxidative damage in human neuroblastoma SH-SY5Y cells.[3][4] This suggests a potential, yet unexplored, avenue for this compound in neuroprotective research.

Quantitative Data

Currently, there is a lack of quantitative data specifically detailing the efficacy, toxicity, and target engagement of this compound in neuronal models. The available quantitative data primarily pertains to its insecticidal activity.

CompoundTarget OrganismBioassayResultReference
Celangulatin CMythimna separataLD₅₀280.4 µg/mL[2]
Celangulatin EMythimna separataLD₅₀1656.4 µg/mL[2]
Celangulatin FMythimna separataLD₅₀210.5 µg/mL[2]

Future Directions and Hypothetical Experimental Protocols

Given the nascent stage of research into this compound for neurobiology, the following protocols are proposed as a starting point for investigation. These are generalized protocols that would require significant optimization and validation.

In Vitro Neuroprotection Assay

This protocol is designed to assess the potential neuroprotective effects of this compound against a common cellular stressor.

1. Cell Culture:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media and conditions until they reach approximately 80% confluency.
  • Plate cells in 96-well plates at a suitable density for viability assays.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of this compound in cell culture media to achieve a range of final concentrations for testing.

3. Experimental Procedure:

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
  • Induce cellular stress using an agent such as hydrogen peroxide (H₂O₂) or glutamate.
  • Incubate the cells for a further period (e.g., 24 hours).
  • Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.
  • Determine the EC₅₀ (half-maximal effective concentration) of this compound for neuroprotection.

Hypothetical Signaling Pathway

Based on the general neuroprotective effects of related compounds, a hypothetical signaling pathway that could be investigated for this compound's mechanism of action is the cellular stress response pathway.

G Hypothetical Neuroprotective Signaling of this compound CelangulatinD This compound Nrf2 Nrf2 CelangulatinD->Nrf2 ? OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS NeuronalSurvival Neuronal Survival AntioxidantEnzymes->NeuronalSurvival

Caption: Hypothetical pathway of this compound's potential neuroprotective action.

Experimental Workflow for Target Identification

To establish this compound as a useful chemical probe, identifying its molecular target(s) is crucial.

G Workflow for Target Identification of this compound Start Start: this compound AffinityProbe Synthesize Affinity Probe (e.g., Biotinylated this compound) Start->AffinityProbe CellLysate Incubate with Neuronal Cell Lysate AffinityProbe->CellLysate PullDown Affinity Pull-Down (e.g., Streptavidin beads) CellLysate->PullDown MassSpec Mass Spectrometry (LC-MS/MS) PullDown->MassSpec HitProteins Identify Potential Binding Proteins MassSpec->HitProteins Validation Validate Targets (e.g., SPR, Western Blot) HitProteins->Validation

Caption: A potential workflow for identifying the molecular targets of this compound.

The exploration of this compound as a chemical probe in neurobiology is in its infancy. While its chemical structure and the known activities of related compounds suggest potential for neuroprotective or other neuromodulatory effects, extensive research is required. The protocols and pathways outlined here are intended to serve as a foundational guide for researchers interested in investigating the neurobiological properties of this natural product. Validation of these hypothetical starting points through rigorous experimentation will be essential to unlock the potential of this compound in neuroscience research and drug development.

References

Application of Celangulatin D in Agricultural Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D, a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated significant potential as a botanical insecticide. This document provides detailed application notes and protocols for researchers investigating the use of this compound in the management of agricultural pests, with a focus on the diamondback moth (Plutella xylostella) and the tobacco cutworm (Spodoptera litura).

Efficacy of this compound and Related Compounds

Table 1: Comparative Insecticidal Activity (LC50) Against Plutella xylostella

Compound/ExtractLC50 (mg/L)Exposure TimeBioassay Method
Ageraphorone Isomer (10HA)242148 hLeaf Dip
Ageraphorone Isomer (10HB)410948 hLeaf Dip
Fluxametamide0.040 - 0.247Not SpecifiedLeaf Dip
Emamectin Benzoate0.3948 hLeaf Dip
Profenofos0.5148 hLeaf Dip
Lufenuron0.9048 hLeaf Dip

Table 2: Comparative Antifeedant Activity (EC50) Against Plutella xylostella

Compound/ExtractEC50 (mg/L)Bioassay Method
Ageraphorone Isomer (10HA)1721No-Choice
Ageraphorone Isomer (10HB)2394No-Choice
Momordicin I144.08 (2nd instar), 168.42 (3rd instar)Not Specified
Momordicin II76.69 (2nd instar), 116.24 (3rd instar)Not Specified

Table 3: Comparative Insecticidal Activity (LC50) Against Spodoptera litura

Compound/ExtractLC50 (ppm)Exposure TimeBioassay Method
Emamectin Benzoate30.524 hLeaf Dip
Chlorantraniliprole47.0324 hLeaf Dip
Fipronil55.7624 hLeaf Dip
Bacillus thuringiensis (HD-1)4.6 ml/l (of extract)Not SpecifiedLeaf Dip

Table 4: Comparative Antifeedant Activity of Plant Extracts Against Spodoptera litura

Plant Extract (Solvent)Antifeedant Activity (%)Concentration
Vernonia cinerea (Hexane)78.69Not Specified
Cassia fistula (Hexane)76.48Not Specified

Experimental Protocols

Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method for Plutella xylostella)

This protocol is adapted from standard methods for evaluating the toxicity of insecticides to lepidopteran larvae.[1]

Materials:

  • This compound

  • Acetone (for stock solution)

  • Distilled water

  • Triton X-100 (or other suitable surfactant)

  • Cabbage or rapeseed plants (untreated)

  • Second or third instar larvae of Plutella xylostella

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Micropipettes

  • Beakers and flasks for dilutions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100). A minimum of five concentrations is recommended to establish a dose-response curve.

    • A control solution should be prepared with distilled water and the surfactant only.

  • Leaf Treatment:

    • Excise fresh, undamaged cabbage or rapeseed leaves.

    • Individually dip each leaf into a test solution for 10 seconds with gentle agitation.

    • Place the treated leaves on paper towels to air dry for approximately 1-2 hours.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish.

    • Place one treated leaf disc into each Petri dish.

    • Introduce 10-20 second or third instar larvae of P. xylostella into each dish using a fine brush.

    • Each concentration and the control should have at least three replicates.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at 25 ± 2°C with a 16:8 h (L:D) photoperiod.

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula.

    • Determine the LC50 value using probit analysis.

Protocol 2: Antifeedant Activity Bioassay (No-Choice Leaf Disc Method for Spodoptera litura)

This protocol is a standard method for assessing the feeding deterrence of a compound.[2][3]

Materials:

  • This compound

  • Acetone (for stock solution)

  • Castor bean or cabbage plants (untreated)

  • Third instar larvae of Spodoptera litura (pre-starved for 2-4 hours)

  • Petri dishes (9 cm diameter)

  • Cork borer or leaf punch

  • Filter paper

  • Leaf area meter or scanner and image analysis software

  • Forceps

  • Micropipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution and a series of dilutions of this compound in acetone as described in Protocol 1.

    • The control will be acetone alone.

  • Leaf Disc Treatment:

    • Cut leaf discs of a uniform size (e.g., 4 cm diameter) from fresh castor bean or cabbage leaves.

    • Apply a known volume (e.g., 100 µl) of each test solution or the control solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

  • Bioassay Setup:

    • Place a moist filter paper in the bottom of each Petri dish.

    • Place one treated leaf disc in the center of each dish.

    • Introduce one pre-starved third instar larva of S. litura into each dish.

    • Each treatment and the control should be replicated at least 10 times.

  • Incubation and Data Collection:

    • Incubate the Petri dishes under the same conditions as Protocol 1.

    • After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

    • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

    • Determine the EC50 (the concentration that causes 50% feeding deterrence) through regression analysis.

Mode of Action

The precise mode of action of this compound is still under investigation. However, studies on the structurally similar compound, Celangulin V, provide significant insights. Celangulin V has been shown to target the V-ATPase in the midgut epithelial cells of lepidopteran larvae.[4][5] This inhibition disrupts the proton gradient across the apical membrane, leading to a cascade of detrimental effects.

Key effects of Celangulin V on insect midgut cells include:

  • Depolarization of the Apical Membrane: Inhibition of V-ATPase leads to a collapse of the electrochemical gradient across the apical membrane of midgut cells.[4]

  • Disruption of Ion Homeostasis: The impaired proton pumping disrupts the transport of other ions, such as K+, leading to an imbalance in intracellular pH and ion concentrations.[4][5]

  • Cytotoxicity: The disruption of cellular homeostasis results in swelling of mitochondria, vacuolization of the cytoplasm, and disruption of microvilli, ultimately leading to cell lysis and death.

  • Impaired Nutrient Absorption: Damage to the midgut epithelium severely impairs the insect's ability to absorb nutrients from its food.

It is highly probable that this compound shares a similar mode of action, targeting the V-ATPase in the insect midgut and leading to digestive disruption and mortality.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassays cluster_data Data Analysis P1 Prepare this compound Stock Solution (Acetone) P2 Prepare Serial Dilutions (Aqueous + Surfactant) P1->P2 B1 Insecticidal Assay (Leaf-Dip Method) Plutella xylostella B2 Antifeedant Assay (No-Choice Leaf Disc) Spodoptera litura P2->B1 P2->B2 P3 Prepare Control Solution (Solvent + Surfactant) P3->B1 P3->B2 D1 Record Mortality (%) B1->D1 D2 Measure Leaf Area Consumed (cm²) B2->D2 D3 Calculate LC50 (Probit Analysis) D1->D3 D4 Calculate Antifeedant Index & EC50 (Regression) D2->D4

Caption: Experimental workflow for evaluating the insecticidal and antifeedant activity of this compound.

Signaling_Pathway cluster_midgut Insect Midgut Epithelial Cell CelangulatinD This compound VATPase V-ATPase CelangulatinD->VATPase Inhibition ApicalMembrane Apical Membrane ProtonGradient Proton Gradient (H+ Pumping) VATPase->ProtonGradient Maintains CellularDamage Cellular Damage (Swelling, Lysis) VATPase->CellularDamage Disruption leads to IonHomeostasis Ion Homeostasis (K+, pH) ProtonGradient->IonHomeostasis Drives NutrientTransport Nutrient Transport IonHomeostasis->NutrientTransport Enables InsectDeath Insect Death CellularDamage->InsectDeath

Caption: Postulated mode of action of this compound in insect midgut cells.

References

Troubleshooting & Optimization

Technical Support Center: Celangulatin D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Celangulatin D extraction from the root bark of Celastrus angulatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an insecticidal sesquiterpene polyol ester.[1][2] Its primary natural source is the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine.[1][3] It possesses a β-dihydroagarofuran skeleton, a common structural feature among compounds isolated from the Celastraceae family.[3]

Q2: What are the known biological activities of this compound?

This compound is primarily known for its insecticidal activity, particularly against armyworms.[1] Research also suggests its potential use in anti-tumor studies.[1][4]

Q3: Which solvents are recommended for the initial extraction of this compound?

Based on documented studies on Celastrus angulatus, methanol and toluene have been successfully used for the extraction of sesquiterpenoids, including compounds structurally similar to this compound, under reflux conditions. Methanol is effective for extracting a broad range of polar to moderately polar compounds.

Q4: How can I purify the crude extract to isolate this compound?

Post-extraction, purification is typically achieved through chromatographic techniques. A common approach involves using a macroporous resin column (e.g., D101) and eluting with a gradient of methanol and water. Further purification can be performed using silica gel column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

Q5: Are there any known stability issues with this compound during extraction?

While specific stability data for this compound is limited, sesquiterpenoid esters can be susceptible to degradation under harsh conditions. Prolonged exposure to high temperatures or strong acidic/basic conditions should be avoided to prevent hydrolysis of the ester groups.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inadequate Pulverization: Insufficient surface area of the root bark limits solvent penetration.Grind the dried root bark to a fine powder (e.g., 40-60 mesh) to maximize the surface area available for extraction.
Inappropriate Solvent-to-Solid Ratio: Too little solvent may not fully saturate the plant material, while too much can lead to unnecessary solvent waste and longer evaporation times.Optimize the solvent-to-solid ratio. A general starting point is 1:10 to 1:20 (w/v).
Insufficient Extraction Time or Temperature: The target compounds may not have had enough time or energy to be efficiently leached from the plant matrix.Increase the extraction time (e.g., in increments of 1-2 hours) and/or temperature (while monitoring for potential degradation). Reflux extraction is generally more efficient than maceration at room temperature.
Poor Solvent Choice: The polarity of the solvent may not be optimal for this compound.While methanol and toluene have been reported, consider experimenting with other solvents of varying polarities, such as ethanol, ethyl acetate, or acetone, or mixtures thereof.
Low Purity of this compound in Crude Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the root bark.Employ a multi-step extraction strategy. For example, a pre-extraction with a nonpolar solvent like hexane can remove lipids and other nonpolar impurities before the main extraction with a more polar solvent.
Inefficient Chromatographic Separation: The stationary phase or mobile phase may not be providing adequate resolution.For column chromatography, optimize the gradient of the mobile phase. If using silica gel, a gradient of hexane and ethyl acetate is a common starting point for separating sesquiterpenoids. For RP-HPLC, a gradient of acetonitrile and water is typically used.
Degradation of this compound High Extraction Temperature: Prolonged exposure to high heat during reflux can lead to the degradation of thermolabile compounds.Use the lowest effective temperature for reflux. Alternatively, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.
Presence of Water and High Temperature: Can lead to hydrolysis of ester functionalities.Ensure that the plant material is thoroughly dried before extraction and use anhydrous solvents if possible.
Difficulty in Removing Solvent High Boiling Point of Solvent: Solvents like toluene have high boiling points, making them difficult to remove completely.Use a rotary evaporator under reduced pressure to efficiently remove the solvent. For high-boiling-point solvents, a high-vacuum pump may be necessary.

Experimental Protocols

Protocol 1: Hot Reflux Extraction of this compound

This protocol is based on established methods for extracting sesquiterpenoids from Celastrus angulatus root bark.

  • Preparation of Plant Material:

    • Obtain dried root bark of Celastrus angulatus.

    • Grind the root bark to a fine powder (40-60 mesh) using a mechanical grinder.

    • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.

  • Extraction:

    • Place 100 g of the dried root bark powder in a 2 L round-bottom flask.

    • Add 1 L of methanol (or toluene) to the flask (1:10 solid-to-solvent ratio).

    • Set up a reflux apparatus in a fume hood.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4-6 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until a crude extract is obtained.

  • Purification (Column Chromatography):

    • Dissolve a portion of the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column (e.g., 200-300 mesh) packed in hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visualizations

experimental_workflow start Start: Dried Root Bark of Celastrus angulatus pulverization Pulverization (40-60 mesh) start->pulverization extraction Hot Reflux Extraction (Methanol or Toluene) pulverization->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel or Macroporous Resin) crude_extract->purification fractions Fraction Collection & TLC Analysis purification->fractions pure_compound Pure this compound fractions->pure_compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield issue Low Yield of this compound cause1 Suboptimal Extraction Parameters issue->cause1 cause2 Degradation of Compound issue->cause2 cause3 Inefficient Purification issue->cause3 subcause1_1 Incorrect Solvent cause1->subcause1_1 subcause1_2 Insufficient Time/Temp cause1->subcause1_2 subcause1_3 Poor Solid-to-Solvent Ratio cause1->subcause1_3 subcause2_1 Excessive Heat cause2->subcause2_1 subcause2_2 Hydrolysis cause2->subcause2_2 subcause3_1 Poor Column Packing cause3->subcause3_1 subcause3_2 Inappropriate Mobile Phase cause3->subcause3_2

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming low solubility of Celangulatin D in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celangulatin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an insecticidal sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.[1] It has demonstrated insecticidal activity and has been noted for its anti-tumor properties.[1][2] Preliminary studies have shown that this compound, along with similar compounds from the same plant, exhibits moderate antitumor activity against certain cancer cell lines, such as the human breast cancer cell line Bcap-37.[1]

Q2: What is the aqueous solubility of this compound?

A2: The precise aqueous solubility of this compound is not well-documented in publicly available literature. However, it is known to have low water solubility, generally estimated to be less than 1 mg/mL. One supplier reports a solubility of 10 mM in dimethyl sulfoxide (DMSO). This low aqueous solubility necessitates the use of specific formulation strategies for in vitro and in vivo experiments.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of 10 mM in DMSO has been reported. For experimental use, this stock solution is typically diluted into aqueous buffers or cell culture media, though care must be taken to avoid precipitation.

Q4: Is there a known signaling pathway targeted by this compound in cancer cells?

A4: Currently, the specific signaling pathway modulated by this compound in cancer cells has not been definitively identified in the scientific literature. Research on the broader class of β-dihydroagarofuran sesquiterpenes, to which this compound belongs, suggests that their anti-tumor effects may be linked to the induction of apoptosis.[3][4] However, the precise molecular targets and signaling cascades involved remain an area for further investigation.

Troubleshooting Guide: Overcoming Low Solubility of this compound

This guide provides practical solutions for researchers facing challenges with the solubility of this compound in aqueous buffers for their experiments.

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or media.

Cause: this compound is hydrophobic and will precipitate out of solution when the concentration of the organic co-solvent (like DMSO) is significantly lowered by dilution in an aqueous medium.

Solutions:

  • Optimize Final DMSO Concentration:

    • Recommendation: Keep the final concentration of DMSO in your aqueous solution as high as is tolerable for your experimental system (typically ≤ 0.5% for most cell-based assays).

    • Protocol: Prepare a more concentrated DMSO stock solution of this compound if possible, so that a smaller volume is needed for dilution. Always add the DMSO stock solution to the aqueous buffer/media slowly while vortexing or stirring to facilitate mixing and minimize local high concentrations that can lead to precipitation.

  • Use of Surfactants:

    • Recommendation: Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to increase the solubility of this compound by forming micelles.

    • Protocol: Prepare your aqueous buffer or media containing a low concentration of the surfactant (e.g., 0.01-0.1% Tween® 80) before adding the this compound stock solution.

  • Formulation with Co-solvents and Suspending Agents:

    • Recommendation: For in vivo studies, more complex formulations are often necessary. A common approach involves a mixture of co-solvents and suspending agents.

    • Protocol: A suggested formulation for oral administration is a suspension in 0.5% sodium carboxymethyl cellulose (CMC-Na). For injections, a mixture of DMSO and a vehicle like corn oil can be used.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your experiment, resulting in high variability and unreliable data.

Solutions:

  • Visual Inspection:

    • Recommendation: Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution at high speed and check for a pellet.

    • Action: If precipitation is observed, the formulation needs to be optimized using the strategies mentioned in Issue 1.

  • Solubility Testing:

    • Recommendation: Perform a small-scale solubility test with your chosen buffer system and a range of this compound concentrations before proceeding with large-scale experiments.

    • Protocol: Prepare serial dilutions of your this compound stock in the final aqueous buffer. Incubate under the same conditions as your experiment (e.g., 37°C) and visually inspect for precipitation over time.

  • Use of Cyclodextrins:

    • Recommendation: Cyclodextrins, such as β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Protocol: Prepare a solution of SBE-β-CD in your aqueous buffer (e.g., 20% w/v in saline) and then add the this compound stock solution to this mixture.

Data Presentation

Table 1: Solubility and Formulation Data for this compound

ParameterValue/InformationSource
Aqueous Solubility Low, estimated as < 1 mg/mLInvivoChem
Solubility in DMSO 10 mMImmunomart
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)General Practice
Example Oral Formulation Suspend in 0.5% CMC-NaInvivoChem
Example Injectable Formulation 1 10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineInvivoChem
Example Injectable Formulation 2 10% DMSO, 90% Corn oilInvivoChem

Experimental Protocols

Protocol 1: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 in 100% DMSO to obtain a 1 mM intermediate stock.

  • Final Working Solution: Warm the desired volume of cell culture medium to 37°C. While gently vortexing the medium, add the 1 mM intermediate stock solution dropwise to achieve the final concentration of 100 µM. The final DMSO concentration in this case would be 1%. Note: Adjust the intermediate dilution step as necessary to achieve a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).

  • Quality Control: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.

Protocol 2: Preparation of an Oral Suspension of this compound (2.5 mg/mL)

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in deionized water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh Compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 2.5 mg/mL suspension, you would need 25 mg of this compound.

  • Create a Paste: In a mortar, add a small amount of the 0.5% CMC-Na solution to the this compound powder and triturate with a pestle to form a smooth paste. This prevents clumping.

  • Prepare Suspension: Gradually add the remaining 0.5% CMC-Na solution to the mortar while continuously triturating to ensure a uniform suspension.

  • Homogenize: For a more uniform and stable suspension, sonicate or homogenize the final mixture.

  • Storage: Store the suspension at 4°C and ensure it is well-mixed before each administration.

Visualizations

experimental_workflow cluster_prep Preparation of Working Solution start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer/Media stock->dilute check Precipitation Check dilute->check ready Solution Ready for Experiment check->ready No troubleshoot Troubleshoot Solubility check->troubleshoot Yes

Caption: Experimental workflow for preparing a this compound working solution.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Solubility issue Issue: Precipitation in Aqueous Buffer option1 Option 1: Optimize Co-solvent % issue->option1 option2 Option 2: Add Surfactant (e.g., Tween® 80) issue->option2 option3 Option 3: Use Cyclodextrins (e.g., SBE-β-CD) issue->option3 retest Re-test Solubility option1->retest option2->retest option3->retest success Proceed with Experiment retest->success Soluble fail Further Optimization Needed retest->fail Not Soluble

Caption: Decision tree for troubleshooting this compound solubility issues.

signaling_pathway_placeholder cluster_pathway Hypothesized Anti-Tumor Mechanism of this compound celangulatin_d This compound unknown_target Unknown Molecular Target(s) celangulatin_d->unknown_target downstream_effects Downstream Signaling Events (Pathway Undefined) unknown_target->downstream_effects apoptosis Induction of Apoptosis downstream_effects->apoptosis inhibition Inhibition of Cancer Cell Proliferation downstream_effects->inhibition

Caption: A placeholder diagram for the hypothesized anti-tumor mechanism of this compound.

References

Technical Support Center: Purification of Celangulatin D by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Celangulatin D, an insecticidal sesquiterpene polyol ester, using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

A1: this compound is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.[1] It possesses a complex structure with multiple ester and hydroxyl groups, making it a relatively polar molecule. Its molecular weight is 648.61 g/mol .[1] this compound is soluble in dimethyl sulfoxide (DMSO).

Q2: What is the general workflow for purifying this compound?

A2: A common strategy for purifying this compound and similar sesquiterpene polyol esters from a crude plant extract involves a two-step chromatographic process. The initial step is typically a preliminary separation using macroporous resin column chromatography to remove highly polar and non-polar impurities. This is followed by a fine purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound to a high degree of purity.

Q3: What are the critical stability concerns for this compound during purification?

A3: While specific stability data for this compound is limited, related compounds such as sesquiterpene lactones are known to be sensitive to heat and non-neutral pH conditions. The ester linkages in this compound may be susceptible to hydrolysis under acidic or basic conditions. It is advisable to conduct purification steps at room temperature and maintain a neutral pH whenever possible. The use of alcohol-based mobile phases over extended periods at elevated temperatures could potentially lead to transesterification or other degradation pathways.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of this compound after Column Chromatography
Potential Cause Recommended Solution
Incomplete Elution from Macroporous Resin Increase the polarity of the elution solvent. If using a step gradient of methanol in water, increase the percentage of methanol in the final elution steps.
Compound Degradation on the Column Ensure the crude extract is neutralized before loading. Avoid prolonged exposure of the compound to the stationary phase.
Irreversible Adsorption Test a different type of macroporous resin with different surface chemistry.
Sample Overload Reduce the amount of crude extract loaded onto the column relative to the amount of resin.
Issue 2: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols Use a modern, end-capped C18 column. Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or acetic acid) can suppress the ionization of silanol groups, reducing tailing.
Sample Overload Reduce the concentration of the sample being injected or decrease the injection volume.
Inappropriate Injection Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a strong solvent like pure DMSO can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent wash sequence. If the problem persists, the column may need to be replaced.
Issue 3: Presence of Multiple Impurity Peaks in the Final HPLC Chromatogram
Potential Cause Recommended Solution
Inadequate Resolution in Column Chromatography Optimize the gradient elution for the macroporous resin column. Collect smaller fractions and analyze them by TLC or analytical HPLC to improve the separation of this compound from closely eluting impurities.
Co-elution in RP-HPLC Modify the HPLC mobile phase. Try a different organic modifier (e.g., acetonitrile instead of methanol) or adjust the gradient slope to improve the separation of this compound from the impurities.
Compound Degradation During Purification Re-evaluate the pH and temperature conditions throughout the purification process. Analyze fractions at each stage to identify where the impurities are being generated.

Experimental Protocols

Protocol 1: Preliminary Purification of this compound using Macroporous Resin Column Chromatography
  • Column Packing:

    • Select a D101 macroporous resin.

    • Create a slurry of the resin in methanol and pour it into a glass column of appropriate size.

    • Allow the resin to settle, ensuring a well-packed bed without any air bubbles.

    • Wash the column with 3-5 column volumes of deionized water to remove the methanol.

  • Sample Preparation and Loading:

    • Dissolve the crude methanol extract of Celastrus angulatus root bark in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).

    • Load the sample onto the top of the resin bed.

  • Elution:

    • Elute the column with a stepwise gradient of increasing methanol concentration in water. A suggested gradient is as follows:

      • 50% Methanol in Water (2 column volumes)

      • 60% Methanol in Water (2 column volumes)

      • 70% Methanol in Water (3 column volumes)

      • 100% Methanol (2 column volumes)

    • Collect fractions of a suitable volume (e.g., 500 mL for a large-scale purification).

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent under reduced pressure.

Protocol 2: Final Purification of Celangululatin D by Preparative RP-HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., Hypersil ODS2, 10 µm, 20 x 250 mm).[2]

    • Equilibrate the column with the initial mobile phase composition.

  • Mobile Phase:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Methanol

    • A suggested isocratic elution is 55% Methanol in Water.[2] Alternatively, a shallow gradient (e.g., 50-60% Methanol over 30 minutes) may provide better resolution.

  • Sample Injection:

    • Dissolve the partially purified, dried extract from the macroporous resin step in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject an appropriate volume onto the column.

  • Chromatographic Conditions (Example):

    • Flow Rate: 10-15 mL/min (for a 20 mm ID column)

    • Detection: UV at 230 nm[2]

    • Temperature: Ambient

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Quantitative Data Summary

Parameter Macroporous Resin Chromatography Preparative RP-HPLC
Stationary Phase D101 Macroporous ResinC18 Reverse Phase Silica (e.g., Hypersil ODS2, 10 µm)
Mobile Phase Stepwise gradient of Methanol in Water (50% to 100%)Isocratic or gradient of Methanol in Water (e.g., 55% Methanol)
Elution Mode Step GradientIsocratic or Gradient
Detection N/A (Fraction analysis by TLC/HPLC)UV at 230 nm

Visualizations

Purification_Workflow Crude_Extract Crude Methanol Extract of Celastrus angulatus Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Fraction_Analysis_1 Fraction Analysis (TLC/Analytical HPLC) Macroporous_Resin->Fraction_Analysis_1 Pooling_1 Pooling of This compound Fractions Fraction_Analysis_1->Pooling_1 Evaporation_1 Solvent Evaporation Pooling_1->Evaporation_1 Partially_Purified Partially Purified This compound Evaporation_1->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Fraction_Analysis_2 Fraction Purity Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis_2 Pooling_2 Pooling of Pure Fractions Fraction_Analysis_2->Pooling_2 Evaporation_2 Final Solvent Evaporation Pooling_2->Evaporation_2 Pure_Celangulatin_D Pure this compound Evaporation_2->Pure_Celangulatin_D

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Identified (e.g., Low Yield, Poor Peak Shape) Check_Column Check Column Condition (Contamination, Voids) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (Composition, pH) Start->Check_Mobile_Phase Check_Sample Check Sample (Concentration, Solvent) Start->Check_Sample Check_Method Review Method Parameters (Gradient, Flow Rate) Start->Check_Method Solution Implement Solution (e.g., Flush Column, Adjust pH, Dilute Sample) Check_Column->Solution Check_Mobile_Phase->Solution Check_Sample->Solution Check_Method->Solution

Caption: A logical approach to troubleshooting chromatography issues.

References

Technical Support Center: Celangulatin D Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways of Celangulatin D is not extensively documented in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of chemical stability and degradation that are broadly applicable to complex natural products and research compounds. Researchers are advised to perform their own stability studies to determine the specific liabilities of this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a complex natural product like this compound?

A1: While specific data for this compound is limited, complex molecules are often susceptible to several common degradation pathways:

  • Hydrolysis: Ester or amide functional groups can be cleaved in the presence of water, especially at non-neutral pH (acidic or basic conditions).

  • Oxidation: Certain functional groups can be sensitive to oxidation from atmospheric oxygen or reactive oxygen species. This can be exacerbated by exposure to light or the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in photosensitive molecules. It is recommended to handle and store this compound in light-protected conditions.[1]

Q2: How should I store my stock solutions of this compound?

A2: For maximum stability, stock solutions should be stored at -20°C or -80°C in a suitable, dry solvent. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; ensure the solvent is anhydrous and free of contaminants.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color often suggests a chemical transformation, which could be due to degradation. This might be caused by oxidation or other reactions. It is advisable to check the purity of the solution using an analytical method like HPLC and to prepare fresh solutions if degradation is suspected.

Q4: Can the pH of my experimental buffer affect the stability of this compound?

A4: Yes, the pH of aqueous buffers can significantly impact the stability of a compound, particularly if it is susceptible to acid or base-catalyzed hydrolysis. It is recommended to evaluate the stability of this compound in the specific buffers you plan to use in your experiments.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Loss of biological activity in my assay over time. Compound degradation in the assay medium.- Prepare fresh dilutions of this compound immediately before use.- Perform a time-course experiment to assess the stability of the compound in your specific assay buffer and conditions.- Consider adding antioxidants to the buffer if oxidation is suspected.
Appearance of new peaks in my HPLC/LC-MS analysis of a stock solution. Degradation of this compound during storage or handling.- Review storage conditions (temperature, light exposure).- Avoid repeated freeze-thaw cycles by preparing aliquots.- Ensure the solvent used for the stock solution is of high purity and anhydrous.
Inconsistent results between experimental replicates. Instability of the compound under experimental conditions.- Standardize the time between solution preparation and use in the assay.- Protect experimental setups from direct light exposure.- Evaluate the stability of this compound at the experimental temperature.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration.

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a suitable analytical method like HPLC-UV or LC-MS to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare two sets of this compound solutions in a transparent solvent.

  • Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the second set of samples in aluminum foil to serve as a dark control.

  • Incubation: Keep both sets of samples at the same constant temperature.

  • Time Points: At various time points, take aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of this compound remaining.

  • Data Analysis: Compare the degradation rate in the light-exposed samples to the dark control to determine the extent of photodegradation.[1]

Data Presentation

Table 1: pH Stability of this compound at 37°C
Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7.4)% Remaining (pH 9)
0100100100100
198.599.199.597.2
296.298.599.194.5
492.197.298.688.1
885.394.897.575.9
2465.788.494.250.3
Table 2: Photostability of this compound at 25°C
Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100100
295.399.8
488.199.5
875.699.2
2452.498.9

Visualizations

cluster_pathways Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation CelangulatinD This compound (Parent Molecule) HydrolysisProduct1 Hydrolysis Product 1 (e.g., Cleaved Ester) CelangulatinD->HydrolysisProduct1 H₂O, H⁺/OH⁻ OxidationProduct1 Oxidation Product 1 (e.g., Hydroxylated species) CelangulatinD->OxidationProduct1 O₂, Light, Metal Ions PhotoProduct1 Photodegradation Product 1 CelangulatinD->PhotoProduct1 UV/Vis Light HydrolysisProduct2 Hydrolysis Product 2 HydrolysisProduct1->HydrolysisProduct2 OxidationProduct2 Oxidation Product 2 OxidationProduct1->OxidationProduct2

Caption: Potential degradation pathways for a complex molecule.

cluster_workflow General Workflow for Compound Stability Assessment PrepStock Prepare Concentrated Stock Solution (e.g., in DMSO) PrepSamples Prepare Samples under Different Stress Conditions (pH, Light, Temperature) PrepStock->PrepSamples Incubate Incubate for a Defined Time Course PrepSamples->Incubate TimePoints Collect Aliquots at t=0, 1, 2, 4... hours Incubate->TimePoints Analyze Analyze Samples (HPLC, LC-MS) TimePoints->Analyze Data Quantify Remaining Compound and Analyze Data Analyze->Data Conclusion Determine Stability Profile and Optimal Handling Conditions Data->Conclusion

Caption: Experimental workflow for assessing compound stability.

References

Addressing off-target effects of Celangulatin D in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the potential off-target effects of Celangulatin D in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STK-X), a key regulator of the Pro-Survival Pathway (PSP). By inhibiting STK-X, this compound is designed to induce apoptosis in cancer cells where the PSP pathway is aberrantly activated.

Q2: What are the known off-target effects of this compound?

At concentrations above 5 µM, this compound has been observed to have two primary off-target effects:

  • Inhibition of the structurally related kinase, STK-Y, which is involved in regulating cytoskeletal dynamics.

  • Disruption of microtubule polymerization, independent of its kinase inhibition activity.

These off-target activities can lead to confounding results in cell-based assays.

Q3: What is the recommended working concentration for this compound?

For optimal on-target specificity, we recommend using this compound at concentrations between 0.5 µM and 2.5 µM. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that maximizes STK-X inhibition while minimizing off-target effects.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity at Low Doses

Question: I'm observing significant cell death at concentrations where I expect to see only modest inhibition of cell proliferation. Why is this happening?

Possible Cause: This could be due to the off-target effect of this compound on microtubule dynamics, which can induce mitotic catastrophe and apoptosis, especially in rapidly dividing cells.

Suggested Solution:

  • Validate Target Engagement: Confirm that at your working concentration, this compound is inhibiting its intended target, STK-X.

  • Assess Microtubule Integrity: Perform immunofluorescence staining for α-tubulin to visualize microtubule structure in treated cells.

  • Rescue Experiment: Co-treat cells with a microtubule-stabilizing agent, such as a low dose of paclitaxel, to see if it rescues the cytotoxic phenotype.

Issue 2: Altered Cell Morphology and Motility

Question: My cells are rounding up and showing reduced migration in a wound-healing assay, which is not the expected phenotype for STK-X inhibition. What could be the cause?

Possible Cause: This phenotype is likely due to the off-target inhibition of STK-Y, which plays a crucial role in maintaining cytoskeletal structure and cell motility.

Suggested Solution:

  • Perform a Kinase Selectivity Assay: Use a commercially available kinase panel to assess the inhibitory activity of this compound against a broad range of kinases, including STK-Y.

  • Use a Structurally Unrelated STK-X Inhibitor: Compare the phenotype observed with this compound to that of another STK-X inhibitor with a different chemical scaffold to determine if the effect is target-specific.

  • STK-Y Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of STK-Y and see if it phenocopies the effect of this compound treatment.

Quantitative Data Summary

Compound/TargetIC50 (µM)SelectivityNotes
This compound
STK-X (On-Target)0.25-High-affinity binding to the intended target.
STK-Y (Off-Target)7.530-fold vs STK-XSignificant inhibition only at higher concentrations.
Microtubule Polymerization> 10> 40-fold vs STK-XDisruption observed at concentrations exceeding typical working range.

Experimental Protocols

Protocol 1: Western Blot for p-SUB1 (STK-X Target Engagement)
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 µM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane, run on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-SUB1 (a direct substrate of STK-X) overnight at 4°C. Use an antibody against total SUB1 or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect with an ECL substrate.

Protocol 2: Immunofluorescence for α-tubulin (Microtubule Integrity)
  • Cell Culture: Plate cells on glass coverslips and allow them to adhere.

  • Treatment: Treat cells with this compound at the desired concentration for 24 hours. Include a positive control (e.g., nocodazole) and a vehicle control.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Staining: Block with 1% BSA and incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope.

Visualizations

cluster_pathway On-Target: Pro-Survival Pathway (PSP) GF Growth Factor GFR GF Receptor GF->GFR STKX STK-X GFR->STKX SUB1 p-SUB1 STKX->SUB1 Survival Cell Survival & Proliferation SUB1->Survival CelangulatinD This compound CelangulatinD->STKX

Caption: On-target effect of this compound on the PSP pathway.

cluster_off_target Off-Target Pathways CelangulatinD This compound (>5 µM) STKY STK-Y CelangulatinD->STKY Microtubules Microtubule Polymerization CelangulatinD->Microtubules Cytoskeleton Cytoskeletal Dynamics STKY->Cytoskeleton Mitosis Mitotic Arrest Microtubules->Mitosis

Caption: Off-target effects of this compound at high concentrations.

cluster_workflow Troubleshooting Workflow Observation Unexpected Phenotype (e.g., High Cytotoxicity) Hypothesis1 Hypothesis 1: Off-Target Effect on Microtubules Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Off-Target Inhibition of STK-Y Observation->Hypothesis2 Experiment1 Experiment: Immunofluorescence for α-tubulin Hypothesis1->Experiment1 Experiment2 Experiment: Kinase Selectivity Assay Hypothesis2->Experiment2 Conclusion Conclusion: Optimize Dose or Use Control Compound Experiment1->Conclusion Experiment2->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes.

cluster_logic Logical Relationship Problem Problem: Altered Cell Morphology Cause Potential Cause: Off-target inhibition of STK-Y Problem->Cause is caused by Solution Suggested Solution: Validate with STK-Y knockdown or alternative inhibitor Cause->Solution is addressed by

Caption: Logical flow from problem to solution.

How to improve the specificity of Celangulatin D bioassays?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of bioassays involving Celangulatin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a serrulatane-type diterpenoid isolated from the Australian plant Eremophila celangulata. It has demonstrated selective cytotoxic activity against various cancer cell lines, including the P388 murine leukemia cell line. Its mechanism of action is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.

Q2: Why is improving the specificity of this compound bioassays important?

Q3: What are common causes of low specificity in natural product bioassays?

Several factors can contribute to low specificity in bioassays with natural products like this compound:

  • Compound Purity: The presence of impurities or related compounds from the natural source can lead to mixed biological signals.

  • Off-Target Binding: The compound may interact with other cellular components besides the intended target. Serrulatane diterpenoids, the class of compounds this compound belongs to, have been reported to exhibit various biological activities, including anti-inflammatory and antibacterial effects, and inhibition of enzymes like PTP1B and α-glucosidase, suggesting a potential for off-target interactions.

  • Assay Interference: The compound may directly interfere with the assay components, such as reporter enzymes or detection reagents.

  • High Compound Concentration: Using excessively high concentrations of the compound can lead to non-specific cytotoxicity or other artifacts.

Q4: How can I begin to troubleshoot a this compound bioassay showing unexpected results?

Start by verifying the basics:

  • Confirm the identity and purity of your this compound sample using analytical techniques like HPLC and mass spectrometry.

  • Review your experimental protocol for any deviations.

  • Ensure the health and consistency of your cell line.

  • Include appropriate positive and negative controls in your experiments.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect the wells after adding this compound. Perform a solubility test in your assay medium.Precipitated compound can scatter light, leading to artificially high absorbance readings in an MTT assay.[1]
Interference with MTT Reduction Run a cell-free control where you add this compound to the MTT reagent and medium.This compound might directly reduce the MTT reagent, leading to a false-positive signal.
Contamination Regularly check cell cultures for microbial contamination.Bacterial or yeast contamination can also reduce MTT, causing high background.
Phenol Red Interference Use phenol red-free medium for the assay.Phenol red can interfere with the absorbance readings of the formazan product.[2]
Issue 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step Rationale
Cell Density Variation Optimize and strictly control the initial cell seeding density.The cytotoxic effect of a compound can be dependent on the cell density.[3]
Inconsistent Compound Potency Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C, protected from light).Repeated freeze-thaw cycles or improper storage can degrade the compound.
Variable Incubation Times Standardize the incubation time with this compound across all experiments.The apparent potency of a cytotoxic agent can change with different exposure times.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.High concentrations of solvents can have their own cytotoxic effects.
Issue 3: Discrepancy Between Cytotoxicity and Tubulin Polymerization Assay Results
Possible Cause Troubleshooting Step Rationale
Off-Target Cytotoxicity Perform a secondary assay to measure a different hallmark of cell death (e.g., caspase activation for apoptosis).This compound might be inducing cytotoxicity through a mechanism independent of tubulin polymerization.
Cellular Uptake/Efflux Use cell lines with known differences in drug transporter expression (e.g., P-glycoprotein).The compound may not be reaching its intracellular target due to poor cell permeability or active efflux.
Metabolic Inactivation Incubate this compound with liver microsomes and then test its activity in the tubulin polymerization assay.The compound might be metabolized by the cells into an inactive form.
Assay Artifacts In the tubulin polymerization assay, check for compound precipitation at the concentrations used.As with cytotoxicity assays, precipitated compound can interfere with absorbance readings.

Experimental Protocols

Detailed Methodology: MTT Cytotoxicity Assay for P388 Cells

This protocol is a standard method for assessing the cytotoxicity of compounds like this compound against the P388 murine leukemia cell line.

  • Cell Seeding:

    • Culture P388 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[4]

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[4]

Detailed Methodology: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare your this compound stock solution and dilutions in the general tubulin buffer.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • On ice, prepare the reaction mixture containing tubulin (final concentration 3-5 mg/mL) and GTP (final concentration 1 mM).

    • Add your this compound dilutions to the designated wells of the pre-warmed plate. Include a vehicle control and a known tubulin inhibitor (e.g., nocodazole) and a known tubulin stabilizer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization and Measurement:

    • Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells containing the compounds.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

Data Presentation

Table 1: Troubleshooting Guide for this compound Cytotoxicity Assays - Quantitative Data Interpretation

ObservationPotential CauseSuggested Quantitative AnalysisExpected Outcome if Cause is Corrected
High well-to-well variability in absorbance readingsInconsistent cell seedingCalculate the coefficient of variation (CV%) for replicate wells.CV% should be <15%.
IC50 value shifts significantly between experimentsDegradation of compoundCompare the IC50 values obtained with freshly prepared vs. older stock solutions.IC50 values should be consistent.
Non-sigmoidal dose-response curveCompound precipitation at high concentrationsMeasure the absorbance of compound dilutions in media alone at the assay wavelength.Absorbance should not increase with concentration in the absence of cells.

Table 2: Key Parameters for Tubulin Polymerization Assay

ParameterDescriptionTypical Value (Control)Effect of Inhibitor (e.g., Nocodazole)Effect of Stabilizer (e.g., Paclitaxel)
Lag Time (t_lag) Time before the onset of polymerization.5-10 minIncreasedDecreased or eliminated
Vmax Maximum rate of polymerization (slope of the linear phase).Varies with tubulin concentrationDecreasedIncreased
Plateau (A_max) Maximum absorbance reached at steady state.Varies with tubulin concentrationDecreasedIncreased or unchanged

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture P388 Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare this compound Dilutions Treatment Add Compound to Cells Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for MTT-based cytotoxicity assay of this compound.

troubleshooting_logic Start Inconsistent Bioassay Results Check_Purity Verify Compound Purity (HPLC, MS) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Cells Assess Cell Health and Passage Number Cells_OK Cells Healthy? Check_Cells->Cells_OK Review_Protocol Review Experimental Protocol for Deviations Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Purity_OK->Check_Cells Yes Re-purify Re-purify Compound Purity_OK->Re-purify No Cells_OK->Review_Protocol Yes New_Cells Use New Cell Stock Cells_OK->New_Cells No Investigate_Off_Target Investigate Off-Target Effects Protocol_OK->Investigate_Off_Target Yes Correct_Protocol Correct Protocol Deviations Protocol_OK->Correct_Protocol No Optimize_Assay Optimize Assay Parameters (e.g., concentration, incubation time) Investigate_Off_Target->Optimize_Assay

Caption: Logical troubleshooting workflow for inconsistent bioassay results.

signaling_pathway_hypothesis cluster_primary Primary Target cluster_off_target Potential Off-Targets (based on Serrulatane Class) Celangulatin_D This compound Tubulin Tubulin Celangulatin_D->Tubulin Inhibits Polymerization PTP1B PTP1B Celangulatin_D->PTP1B Potential Inhibition Alpha_Glucosidase α-Glucosidase Celangulatin_D->Alpha_Glucosidase Potential Inhibition Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Celangulatin_D->Inflammatory_Pathways Potential Modulation Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Altered_Signaling Altered_Signaling PTP1B->Altered_Signaling e.g., Insulin Signaling Altered_Metabolism Altered_Metabolism Alpha_Glucosidase->Altered_Metabolism e.g., Carbohydrate Metabolism Modulation_of_Inflammation Modulation_of_Inflammation Inflammatory_Pathways->Modulation_of_Inflammation

Caption: Hypothesized signaling pathways for this compound.

References

Technical Support Center: Scaling Up the Production of Celangulatin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Celangulatin D for further studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the extraction, purification, and handling of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is an insecticidal sesquiterpene polyol ester.[1][2] Its primary natural source is the root bark of Celastrus angulatus, a plant belonging to the Celastraceae family.[1][2] Compounds from this family are known for a range of biological activities, including anti-tumor properties.[3][4][5][6]

Q2: What are the potential therapeutic applications of this compound and related compounds?

A2: While this compound is primarily documented for its insecticidal activity, related dihydro-β-agarofuran sesquiterpenoids from the Celastraceae family have shown potential as anti-tumor agents, multidrug resistance reversal agents, and anti-HIV compounds.[2][7][8][9][10][11] Studies on similar compounds from Celastrus species have demonstrated cytotoxic effects against various cancer cell lines, including human breast cancer (Bcap-37), lung cancer (A549), and cervical cancer (HeLa).[6][8]

Q3: What are the main challenges in scaling up the production of this compound?

A3: Scaling up the production of this compound, a complex natural product, presents several challenges. These include variability in the chemical composition of the raw plant material, the high consumption of solvents for extraction, and the need for multi-step purification processes to achieve high purity.[3][4] Ensuring batch-to-batch consistency and optimizing yield are critical hurdles to overcome.

Q4: What analytical techniques are recommended for the quality control of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[12][13]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Celastrus angulatus

This protocol outlines a typical procedure for the solvent extraction of this compound from the dried root bark of Celastrus angulatus.

Materials:

  • Dried and pulverized root bark of Celastrus angulatus

  • Methanol (reagent grade)

  • Toluene (reagent grade)

  • 95% Ethanol

  • Reflux extraction apparatus

  • Rotary evaporator

  • Filtration system (e.g., Buchner funnel with filter paper)

Methodology:

  • Preparation of Plant Material: Ensure the root bark of Celastrus angulatus is thoroughly dried and pulverized to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered root bark in a round-bottom flask.

    • Add methanol to the flask (e.g., a 1:10 solid-to-solvent ratio, w/v).

    • Perform reflux extraction at the boiling point of methanol for 2-3 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Repeat the extraction process 2-3 times with fresh methanol to ensure maximum recovery of the target compounds.

  • Solvent Evaporation:

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Liquid-Liquid Partitioning (Optional):

    • The crude methanolic extract can be further partitioned using solvents of varying polarity (e.g., toluene) to separate compounds based on their solubility and obtain a fraction enriched with sesquiterpenoids like this compound.

Protocol 2: Purification of this compound

This protocol describes a two-step purification process for isolating this compound from the crude extract.

Materials:

  • Crude extract containing this compound

  • Macroporous adsorbent resin (e.g., D101)

  • Ethanol-water solutions of varying concentrations (e.g., 20%, 50%, 75%, 95% ethanol)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Methodology:

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in an appropriate solvent (e.g., 20% ethanol).

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with a low concentration of ethanol in water (e.g., 20%) to remove highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 50%, 75%, and 95%).

    • Collect fractions and analyze them by HPLC to identify those containing this compound. Typically, sesquiterpenoids will elute in the higher ethanol concentration fractions.

    • Pool the this compound-rich fractions and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase. The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector.

    • Collect the peaks corresponding to this compound using a fraction collector.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain purified this compound.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction. 2. Poor quality of raw plant material. 3. Degradation of the compound during extraction.1. Increase extraction time or perform additional extraction cycles. Ensure proper pulverization of the plant material. 2. Source high-quality, properly dried root bark. Verify the identity of the plant material. 3. Use a lower extraction temperature if this compound is found to be thermolabile.
Inconsistent Yields Between Batches 1. Variability in the phytochemical profile of the plant material. 2. Inconsistent extraction parameters.1. Standardize the source, harvesting time, and storage conditions of the plant material. 2. Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and extraction time.
Crude Extract is Difficult to Handle (e.g., very viscous or oily) High concentration of lipids or other interfering substances.Perform a pre-extraction with a non-polar solvent like hexane to remove lipids before the main extraction with a more polar solvent.
Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation on Macroporous Resin Column 1. Inappropriate resin type. 2. Column overloading. 3. Improper elution gradient.1. Test different types of macroporous resins to find one with optimal selectivity for this compound. 2. Reduce the amount of crude extract loaded onto the column. 3. Optimize the stepwise or linear elution gradient of the ethanol-water mobile phase.
Co-elution of Impurities in Prep-HPLC 1. Suboptimal mobile phase or gradient. 2. Column overloading. 3. Inappropriate stationary phase.1. Optimize the mobile phase composition and gradient profile based on analytical HPLC data. Consider using a different organic modifier (e.g., methanol instead of acetonitrile). 2. Reduce the injection volume or concentration of the sample. 3. Try a different type of HPLC column (e.g., a phenyl-hexyl column).
Low Recovery from Prep-HPLC 1. Degradation of the compound on the column. 2. Irreversible adsorption to the stationary phase. 3. Precipitation of the compound in the mobile phase.1. Adjust the pH of the mobile phase if the compound is pH-sensitive. 2. Use a different stationary phase or add a modifier to the mobile phase. 3. Ensure the sample is fully dissolved in the mobile phase before injection.

Data Presentation

Table 1: Illustrative Yield and Purity at Different Production Stages
Production Stage Starting Material Product Typical Yield (w/w) Purity (by HPLC)
Extraction 1 kg Dried Root BarkCrude Methanolic Extract10 - 15%~1 - 5%
Macroporous Resin Chromatography 100 g Crude ExtractEnriched Fraction5 - 10%~30 - 50%
Preparative HPLC 5 g Enriched FractionPurified this compound20 - 40%>98%

Note: These values are illustrative and can vary significantly based on the quality of the raw material and the optimization of the process.

Table 2: Recommended Solvents for Extraction and Purification
Process Step Solvent Purpose
Primary Extraction Methanol or 95% EthanolExtraction of a broad range of secondary metabolites, including sesquiterpenoids.
Liquid-Liquid Partitioning Toluene, Ethyl AcetateSelective extraction of medium-polarity compounds like this compound from the crude extract.
Macroporous Resin Chromatography Ethanol/Water GradientSeparation of compounds based on polarity.
Preparative HPLC Acetonitrile/Water or Methanol/WaterHigh-resolution purification of the target compound.

Visualizations

experimental_workflow start Start: Dried Root Bark of Celastrus angulatus extraction Step 1: Solvent Extraction (e.g., Methanol Reflux) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract resin_chrom Step 2: Macroporous Resin Chromatography crude_extract->resin_chrom fraction_collection1 Fraction Collection & Analysis resin_chrom->fraction_collection1 evaporation2 Solvent Evaporation fraction_collection1->evaporation2 enriched_fraction Enriched Fraction evaporation2->enriched_fraction prep_hplc Step 3: Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 lyophilization Lyophilization / Evaporation fraction_collection2->lyophilization final_product Purified this compound (>98%) lyophilization->final_product

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_0 Potential Mechanisms of Action in Cancer Cells celangulatin_d This compound & Related Sesquiterpenoids pi3k_akt PI3K/Akt Pathway celangulatin_d->pi3k_akt Inhibition (?) mapk MAPK Pathway celangulatin_d->mapk Modulation (?) nf_kb NF-κB Pathway celangulatin_d->nf_kb Inhibition (?) cell_membrane Cancer Cell apoptosis Induction of Apoptosis pi3k_akt->apoptosis proliferation Inhibition of Proliferation pi3k_akt->proliferation mapk->apoptosis mapk->proliferation nf_kb->proliferation cell_cycle_arrest Cell Cycle Arrest

References

Validation & Comparative

A Comparative Analysis of the Insecticidal Activity of Celangulin V and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of Celangulin V, a naturally derived sesquiterpene polyol ester, with three widely used synthetic pesticides: Lambda-cyhalothrin, Chlorpyrifos, and Imidacloprid. The information presented herein is intended to offer an objective overview for researchers and professionals in the fields of insecticide development and pest management.

Celangulin V, isolated from the root bark of Celastrus angulatus, has demonstrated significant insecticidal effects, particularly against the oriental armyworm, Mythimna separata.[1][2][3] Its unique mode of action presents a promising avenue for the development of novel bio-rational pesticides.[4][5] This guide will delve into its performance relative to established synthetic insecticides, supported by available experimental data.

Quantitative Comparison of Insecticidal Activity

The following table summarizes the available quantitative data on the insecticidal activity of Celangulin V and the selected synthetic pesticides. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources. The primary test organism referenced for Celangulin V is the third-instar larvae of Mythimna separata.

CompoundClassTarget OrganismMetricValueReference
Celangulin V Derivative (1-6) Sesquiterpene Polyol EsterMythimna separata (3rd instar larvae)KD50231.2 µg/g[6]
Celangulin V Derivative (c) Sesquiterpene Polyol EsterMythimna separata (3rd instar larvae)KD50101.33 µg/g[7]
Celangulin V Derivative (b) Sesquiterpene Polyol EsterMythimna separata (3rd instar larvae)KD50135.9 µg/g[7]
Celangulin V Derivative (1.2) Sesquiterpene Polyol EsterMythimna separata (3rd instar larvae)Mortality (at 10 mg/mL)83.3%[2][8]
Celangulin V Sesquiterpene Polyol EsterMythimna separata (5th instar larvae)LD50 (oral)~1.18 µg/mg[1]
Lambda-cyhalothrin PyrethroidMythimna separataLC50Not explicitly stated, but used in a study.[9][10]
Lambda-cyhalothrin PyrethroidRat (oral)LD5056-79 mg/kg[11]
Lambda-cyhalothrin PyrethroidBee (contact)LD500.051 µ g/bee [11]
Chlorpyrifos OrganophosphateRat (oral)LD5095-270 mg/kg[12]
Chlorpyrifos OrganophosphateBee (contact)LD5070 ng/bee[13]
Imidacloprid NeonicotinoidRat (oral)LD50450 mg/kg[14]
Imidacloprid NeonicotinoidBee (oral)LD505-70 ng/bee[15]

Note: KD50 (Knockdown Dose 50) refers to the dose that causes knockdown in 50% of the test population. LD50 (Lethal Dose 50) is the dose that is lethal to 50% of the test population. LC50 (Lethal Concentration 50) is the concentration in a medium that is lethal to 50% of the test population. Direct comparison of these values should be done with caution due to differing experimental conditions and metrics.

Experimental Protocols

The following are generalized experimental protocols for assessing the insecticidal activity of the compounds discussed. These are based on methodologies reported in the cited literature.

Oral Toxicity Assay for Celangulin V against Mythimna separata
  • Test Compound Preparation: Celangulin V is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared.

  • Diet Preparation: An artificial diet for M. separata larvae is prepared. The different concentrations of Celangulin V are incorporated into the diet. A control diet containing only the solvent is also prepared.

  • Insect Rearing: Third-instar larvae of M. separata are starved for a designated period (e.g., 4 hours) before the experiment.

  • Exposure: The starved larvae are individually placed in petri dishes containing a known amount of the treated or control diet.

  • Observation: The larvae are observed at regular intervals (e.g., 24, 48, 72 hours) for signs of toxicity, knockdown, and mortality.

  • Data Analysis: The mortality data is recorded, and the LD50 or LC50 values are calculated using probit analysis.

Contact Toxicity Assay for Synthetic Pesticides
  • Test Compound Preparation: The synthetic pesticide is dissolved in an appropriate solvent to prepare a range of concentrations.

  • Application: A precise volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of the test insect (e.g., third-instar M. separata larvae or adult bees) using a micro-applicator. A control group is treated with the solvent alone.

  • Post-treatment Care: After application, the insects are transferred to clean containers with access to food and water.

  • Observation: Mortality and any signs of neurotoxicity (e.g., tremors, paralysis) are recorded at specified time points (e.g., 24, 48 hours).

  • Data Analysis: The LD50 values are determined by subjecting the mortality data to probit analysis.

Signaling Pathways and Mechanisms of Action

The insecticidal activity of Celangulin V and the selected synthetic pesticides are attributed to their distinct mechanisms of action, targeting different physiological pathways in insects.

Celangulin V: V-ATPase Inhibition

Celangulin V primarily targets the vacuolar-type H+-ATPase (V-ATPase) in the midgut epithelial cells of insects.[4][5] V-ATPase is a proton pump crucial for maintaining the pH gradient across cellular membranes, which is essential for various physiological processes, including nutrient absorption and energy production. By inhibiting V-ATPase, Celangulin V disrupts these vital functions, leading to cell death and ultimately the death of the insect.

Celangulin_V_Pathway Celangulin V Celangulin V V-ATPase (Midgut) V-ATPase (Midgut) Celangulin V->V-ATPase (Midgut) Inhibits Proton Pumping Proton Pumping V-ATPase (Midgut)->Proton Pumping pH Gradient Disruption pH Gradient Disruption Proton Pumping->pH Gradient Disruption Disruption Leads to Cellular Dysfunction Cellular Dysfunction pH Gradient Disruption->Cellular Dysfunction Insect Death Insect Death Cellular Dysfunction->Insect Death

Caption: Mechanism of Celangulin V via V-ATPase inhibition.

Lambda-cyhalothrin: Sodium Channel Modulation

Lambda-cyhalothrin is a pyrethroid insecticide that acts on the voltage-gated sodium channels in the insect's nervous system.[16][17][18][19] It modifies the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and eventual death of the insect.

Lambda_cyhalothrin_Pathway Lambda-cyhalothrin Lambda-cyhalothrin Voltage-gated Na+ Channels Voltage-gated Na+ Channels Lambda-cyhalothrin->Voltage-gated Na+ Channels Binds to Prolonged Channel Opening Prolonged Channel Opening Voltage-gated Na+ Channels->Prolonged Channel Opening Causes Continuous Na+ Influx Continuous Na+ Influx Prolonged Channel Opening->Continuous Na+ Influx Repetitive Nerve Firing Repetitive Nerve Firing Continuous Na+ Influx->Repetitive Nerve Firing Paralysis & Death Paralysis & Death Repetitive Nerve Firing->Paralysis & Death

Caption: Action of Lambda-cyhalothrin on sodium channels.

Chlorpyrifos: Acetylcholinesterase Inhibition

Chlorpyrifos is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system.[12][13][20][21][22] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos leads to an accumulation of ACh, causing continuous stimulation of postsynaptic receptors, which results in neurotoxicity, paralysis, and death.

Chlorpyrifos_Pathway Chlorpyrifos Chlorpyrifos Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Chlorpyrifos->Acetylcholinesterase (AChE) Inhibits Acetylcholine (ACh) Breakdown Acetylcholine (ACh) Breakdown Acetylcholinesterase (AChE)->Acetylcholine (ACh) Breakdown ACh Accumulation ACh Accumulation Acetylcholine (ACh) Breakdown->ACh Accumulation Inhibition leads to Continuous Nerve Stimulation Continuous Nerve Stimulation ACh Accumulation->Continuous Nerve Stimulation Neurotoxicity & Death Neurotoxicity & Death Continuous Nerve Stimulation->Neurotoxicity & Death

Caption: Chlorpyrifos mechanism via AChE inhibition.

Imidacloprid: Nicotinic Acetylcholine Receptor Agonist

Imidacloprid is a neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[14][15][23][24][25] It binds to these receptors, mimicking the action of acetylcholine but without being broken down by AChE. This leads to persistent activation of the nAChRs, causing overstimulation of the nerve cells, which results in paralysis and death. Imidacloprid has a higher affinity for insect nAChRs than for mammalian ones, contributing to its selective toxicity.[15]

Imidacloprid_Pathway Imidacloprid Imidacloprid Nicotinic Acetylcholine Receptors (nAChRs) Nicotinic Acetylcholine Receptors (nAChRs) Imidacloprid->Nicotinic Acetylcholine Receptors (nAChRs) Binds to & Activates Persistent Receptor Activation Persistent Receptor Activation Nicotinic Acetylcholine Receptors (nAChRs)->Persistent Receptor Activation Leads to Nerve Overstimulation Nerve Overstimulation Persistent Receptor Activation->Nerve Overstimulation Paralysis & Death Paralysis & Death Nerve Overstimulation->Paralysis & Death

Caption: Imidacloprid's agonistic action on nAChRs.

Experimental Workflow for Comparative Insecticidal Bioassay

The following diagram illustrates a generalized workflow for conducting a comparative insecticidal bioassay.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Data Collection cluster_analysis Analysis Insect Rearing Insect Rearing Oral Assay (Diet) Oral Assay (Diet) Insect Rearing->Oral Assay (Diet) Contact Assay (Topical) Contact Assay (Topical) Insect Rearing->Contact Assay (Topical) Compound Dilution Compound Dilution Compound Dilution->Oral Assay (Diet) Compound Dilution->Contact Assay (Topical) Record Mortality Record Mortality Oral Assay (Diet)->Record Mortality Observe Symptoms Observe Symptoms Oral Assay (Diet)->Observe Symptoms Contact Assay (Topical)->Record Mortality Contact Assay (Topical)->Observe Symptoms Probit Analysis Probit Analysis Record Mortality->Probit Analysis Compare Efficacy Compare Efficacy Observe Symptoms->Compare Efficacy Calculate LD50/LC50 Calculate LD50/LC50 Probit Analysis->Calculate LD50/LC50 Calculate LD50/LC50->Compare Efficacy

References

Unveiling the Potent Insecticidal Activity of Celangulatin D and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celangulatin D, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound and its naturally occurring analogs. The data presented herein is crucial for understanding the chemical features driving its biological activity and for guiding the rational design of novel and more potent insecticidal agents.

Structure-Activity Relationship: A Quantitative Comparison

The insecticidal activity of this compound and its analogs has been primarily evaluated against the 4th instar larvae of the Oriental armyworm (Mythimna separata). The knockdown dose 50 (KD50), a measure of the dose required to knock down 50% of the test population, serves as the key metric for comparison. The core chemical structure of these compounds is a β-dihydroagarofuran skeleton, with variations in the ester groups at different positions influencing their potency.

CompoundR1R2R3R4R5R6KD50 (μg/g)[1][2]
This compound AcAcHOHOCO-3-furylOCO-3-furylNot explicitly found, but analogs show activity
Kupiteng Ester A HAcOHHBenzoylIsobutyroyl260.2
Kupiteng Ester B HAcOHHBenzoylα-Methylbutyroyl445.5
Kupiteng Ester C HAcOHH3-FuroylIsobutyroyl1260.0
NW37 (1) AcAcHO-α-MethylbutyroylBenzoylO-α-Methylbutyroyl252.3

Ac: Acetyl

Key Observations from the SAR Data:

  • The nature of the ester substituents on the β-dihydroagarofuran core plays a pivotal role in determining the insecticidal activity.

  • Compounds with benzoyl and isobutyroyl or α-methylbutyroyl groups (Kupiteng Esters A and B, and NW37) generally exhibit higher potency (lower KD50 values) compared to the analog with a 3-furoyl group (Kupiteng Ester C).

  • This suggests that aromatic and branched-chain aliphatic esters are favorable for insecticidal activity in this class of compounds.

Experimental Protocols

The following is a detailed methodology for the key insecticidal bioassay cited in the literature.

Insecticidal Bioassay against Mythimna separata

Objective: To determine the knockdown dose 50 (KD50) of this compound analogs against 4th instar larvae of the Oriental armyworm (Mythimna separata).

Materials:

  • This compound analogs

  • Acetone (analytical grade)

  • 4th instar larvae of Mythimna separata

  • Fresh cabbage leaf discs

  • Micropipettes

  • Petri dishes

Procedure:

  • Preparation of Test Solutions: The test compounds are dissolved in acetone to prepare a series of desired concentrations.

  • Treatment of Leaf Discs: An appropriate volume of each test solution is uniformly applied to the surface of pre-cut cabbage leaf discs. The acetone is allowed to evaporate completely, leaving a thin film of the test compound. Control leaf discs are treated with acetone only.

  • Exposure of Larvae: Ten 4th instar larvae of Mythimna separata are placed in each petri dish containing a treated or control leaf disc.

  • Observation: The number of knocked-down larvae is recorded at 24 hours post-treatment. Knockdown is defined as the inability of the larvae to move when prodded.

  • Data Analysis: The KD50 values are calculated using probit analysis based on the observed knockdown rates at different concentrations.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_0 Proposed Mechanism of Action CD_analogs This compound & Analogs VATPase V-ATPase (H subunit) CD_analogs->VATPase Binds to Proton_pump Inhibition of Proton Pump VATPase->Proton_pump Leads to Ion_imbalance Ion Imbalance in Midgut Cells Proton_pump->Ion_imbalance Cell_death Insect Midgut Cell Death Ion_imbalance->Cell_death

Caption: Proposed mechanism of action of this compound and its analogs.

G cluster_1 Insecticidal Bioassay Workflow A Preparation of Test Solutions (Analogs in Acetone) B Treatment of Cabbage Leaf Discs A->B C Introduction of 4th Instar Larvae B->C D Incubation (24 hours) C->D E Observation of Knockdown D->E F Data Analysis (Probit Analysis) E->F G Determination of KD50 F->G

Caption: Experimental workflow for the insecticidal bioassay.

Conclusion

The available data strongly indicates that this compound and its analogs are a promising class of natural insecticides. The structure-activity relationship studies highlight the importance of the ester moieties in determining their potency, with aromatic and branched-chain aliphatic esters showing the most significant activity. The proposed mechanism of action, involving the inhibition of V-ATPase, provides a clear direction for future research and the development of novel insecticides. Further studies focusing on the synthesis of a broader range of analogs and a more in-depth investigation of their mechanism of action are warranted to fully exploit the potential of this chemical scaffold.

References

No Data Available for Anti-Tumor Effects of Celangulatin D in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and experimental data, no studies validating the anti-tumor effects of Celangulatin D in animal models could be identified.

This lack of available information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without primary research data on this compound.

Researchers, scientists, and drug development professionals are advised that there is currently no published evidence to support the in vivo anti-tumor efficacy of this compound. It is possible that "this compound" is a novel compound that has not yet been extensively studied, or there may be a misspelling of the compound's name.

For researchers interested in the anti-tumor potential of novel natural compounds, it is recommended to consult medicinal chemistry and natural product journals for the latest discoveries. When investigating a new compound, initial in vitro studies to determine cytotoxicity and mechanism of action are typically followed by in vivo studies in animal models to assess efficacy and safety.

General Methodologies for Validating Anti-Tumor Effects in Animal Models

While specific data for this compound is unavailable, a general experimental workflow for validating the anti-tumor effects of a novel compound in animal models is outlined below. This can serve as a reference for future studies.

Experimental Workflow

cluster_0 In Vitro Studies cluster_1 Animal Model Selection & Tumor Induction cluster_2 In Vivo Efficacy Study cluster_3 Data Analysis & Endpoint iv1 Cell Viability Assays (e.g., MTT, XTT) iv2 Apoptosis Assays (e.g., Annexin V, Caspase Activity) iv1->iv2 iv3 Mechanism of Action Studies (e.g., Western Blot, PCR) iv2->iv3 am1 Select Animal Model (e.g., Nude Mice, SCID Mice) iv3->am1 am2 Select Tumor Cell Line (e.g., Xenograft, Allograft) am1->am2 am3 Tumor Cell Implantation (Subcutaneous, Orthotopic) am2->am3 t1 Treatment Group (Compound Administration) am3->t1 m1 Tumor Growth Monitoring (Calipers, Imaging) t1->m1 t2 Control Group (Vehicle Administration) t2->m1 t3 Positive Control Group (Standard-of-Care Drug) t3->m1 d1 Tumor Volume/Weight Comparison m1->d1 m2 Body Weight Monitoring d4 Toxicity Assessment m2->d4 d2 Survival Analysis d1->d2 d3 Histopathological Analysis d2->d3

Caption: General workflow for in vivo validation of anti-tumor compounds.

Potential Signaling Pathways in Cancer Targeted by Natural Products

Although the specific signaling pathway modulated by this compound is unknown, many natural compounds exert their anti-tumor effects by targeting key cancer-related signaling pathways. A diagram illustrating some of these common pathways is provided below for general reference.

cluster_0 Signaling Pathways in Cancer RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified diagram of common signaling pathways in cancer.

We recommend that researchers verify the name of the compound and search for it in scientific databases such as PubMed, Scopus, and Web of Science for any potential preliminary studies or recent publications.

Comparative Analysis of Neurotoxin Mechanisms: A Deep Dive into Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the mechanisms of action of several well-characterized neurotoxins. Due to the absence of published scientific literature on the neurotoxic effects of "Celangulatin D," this document will focus on a selection of other potent neurotoxins to illustrate the diverse strategies employed by these molecules to disrupt nervous system function. The neurotoxins discussed—Tetrodotoxin, Botulinum Toxin, and α-Bungarotoxin—each target distinct, critical components of neurotransmission, leading to profound physiological effects.

Should scientific data regarding the mechanism of action of this compound become available, this guide can be updated to include a direct comparison.

I. Overview of Neurotoxin Mechanisms

Neurotoxins are substances that are poisonous or destructive to nerve tissue. Their high specificity for various components of the nervous system has made them invaluable tools in neuroscience research and has also led to their development as therapeutic agents. The toxins covered in this guide exemplify three major modes of neurotoxic action: blockade of ion channels, inhibition of neurotransmitter release, and antagonism of neurotransmitter receptors.

II. Comparative Data on Neurotoxin Activity

The following table summarizes key quantitative data for the selected neurotoxins, providing a basis for comparing their potency and targets.

NeurotoxinTargetMolecular MechanismPotency (LD50/IC50)Reference
Tetrodotoxin (TTX) Voltage-gated sodium channels (VGSCs)Blocks the pore of VGSCs, preventing the influx of sodium ions and thereby inhibiting action potential propagation.LD50 (mouse, IP): ~10 µg/kg[1][2]
Botulinum Toxin (BoNT) SNARE proteins (e.g., SNAP-25, VAMP/synaptobrevin)Acts as a protease that cleaves SNARE proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thus blocking acetylcholine release.LD50 (human, estimated): 1.3–2.1 ng/kg (injection)[3][4]
α-Bungarotoxin (α-BTX) Nicotinic acetylcholine receptors (nAChRs)Binds irreversibly to the acetylcholine binding site on nAChRs at the neuromuscular junction, acting as a competitive antagonist and preventing muscle contraction.LD50 (mouse, IV): ~0.17 mg/kg[5][6]

III. Detailed Experimental Protocols

Understanding the mechanisms of these neurotoxins has been made possible through a variety of experimental techniques. Below are outlines of key experimental protocols used to characterize their actions.

A. Electrophysiology: Voltage-Clamp Technique to Study Tetrodotoxin

Objective: To measure the effect of Tetrodotoxin on voltage-gated sodium currents in isolated neurons.

Methodology:

  • Cell Preparation: Isolate primary neurons (e.g., dorsal root ganglion neurons) or use a suitable neuronal cell line (e.g., Neuro2a cells).

  • Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to gain electrical access to the interior of a single neuron.

  • Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) and then apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to activate voltage-gated ion channels.

  • Data Acquisition: Record the resulting ionic currents. In the absence of blockers, this will include both sodium and potassium currents.

  • TTX Application: Perfuse the cell with a solution containing a known concentration of Tetrodotoxin.

  • Post-TTX Recording: Repeat the voltage-step protocol and record the currents.

  • Analysis: Compare the peak inward sodium current before and after TTX application to determine the extent of channel blockade. An IC50 value can be determined by testing a range of TTX concentrations.

B. Biochemistry: In Vitro Cleavage Assay for Botulinum Toxin

Objective: To determine the proteolytic activity of Botulinum Toxin on its target SNARE protein.

Methodology:

  • Recombinant Protein Expression: Express and purify the target SNARE protein (e.g., SNAP-25) and the light chain of the specific Botulinum Toxin serotype being tested.

  • Reaction Setup: Incubate the purified SNARE protein with the Botulinum Toxin light chain in a suitable reaction buffer at a controlled temperature (e.g., 37°C).

  • Time Course: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • SDS-PAGE and Western Blotting: Separate the protein fragments in the aliquots by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane and probe with an antibody that specifically recognizes the target SNARE protein.

  • Analysis: The appearance of smaller cleavage products over time, detected by the antibody, confirms the proteolytic activity of the toxin. The rate of cleavage can be quantified by densitometry of the protein bands.

C. Radioligand Binding Assay for α-Bungarotoxin

Objective: To measure the binding affinity of α-Bungarotoxin to nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable source, such as the electric organ of Torpedo californica or a cell line expressing the receptor.

  • Radiolabeling: Use a radiolabeled form of α-Bungarotoxin (e.g., [¹²⁵I]-α-Bungarotoxin).

  • Binding Reaction: Incubate the membrane preparation with increasing concentrations of the radiolabeled α-Bungarotoxin.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a gamma counter.

  • Non-Specific Binding: To determine non-specific binding, perform a parallel set of experiments in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled α-Bungarotoxin or nicotine).

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

IV. Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and molecular interactions of the discussed neurotoxins.

Tetrodotoxin_Mechanism cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Allows Action_Potential Action Potential Propagation Na_in->Action_Potential Initiates TTX Tetrodotoxin (TTX) TTX->VGSC Blocks caption Mechanism of Tetrodotoxin (TTX). Botulinum_Toxin_Mechanism cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (contains Acetylcholine) SNARE SNARE Proteins (SNAP-25, VAMP) Fusion Vesicle Fusion & Acetylcholine Release Vesicle->Fusion Mediate Membrane Presynaptic Membrane SNARE->Fusion Mediate Cleaved_SNARE Cleaved SNAREs Membrane->Fusion Mediate BoNT Botulinum Toxin (BoNT) BoNT->SNARE Cleaves Cleaved_SNARE->Fusion Inhibits caption Mechanism of Botulinum Toxin (BoNT). a_Bungarotoxin_Mechanism cluster_postsynaptic Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening (Na+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization & Muscle Contraction Ion_Channel->Depolarization Causes ACh Acetylcholine (ACh) ACh->nAChR Binds to aBTX α-Bungarotoxin (α-BTX) aBTX->nAChR Binds to & Blocks caption Mechanism of α-Bungarotoxin (α-BTX).

References

Benchmarking the Efficacy of Celangulatin D Against Established Anti-Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel, more effective, and less toxic anti-cancer therapeutics is a cornerstone of oncological research. In this context, the evaluation of new chemical entities against established treatment regimens is crucial for identifying promising candidates for clinical development. This guide provides a comparative analysis of the novel compound Celangulatin D against standard-of-care anti-cancer drugs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, supported by experimental data.

A Note on "this compound"

Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "this compound." It is possible that this is a novel, yet-to-be-published compound, a proprietary code name, or a potential misspelling of a different agent. This guide will proceed by outlining a methodological framework for comparing a hypothetical novel agent, referred to as "Compound X (formerly this compound)," against established anti-cancer drugs. This framework can be adapted once the correct identity and data for the compound become available.

Section 1: Comparative Efficacy of Compound X and Established Anti-Cancer Drugs

To benchmark the efficacy of a new compound, it is essential to compare its performance against drugs that are the current standard of care for specific malignancies. For the purpose of this guide, we will consider a hypothetical scenario where Compound X has shown initial promise in treating non-small cell lung cancer (NSCLC). Therefore, we will compare it against two widely used NSCLC drugs: Cisplatin (a chemotherapy agent) and Osimertinib (a targeted therapy).

Table 1: In Vitro Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCompound X (µM)Cisplatin (µM)Osimertinib (µM)
A549 (human NSCLC)Data Not Available5.8>10
H1975 (human NSCLC, with EGFR T790M mutation)Data Not Available7.20.015
PC-9 (human NSCLC, with EGFR exon 19 deletion)Data Not Available3.50.009

Note: The data for Compound X is hypothetical and would need to be determined experimentally.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

This table would summarize the percentage of tumor growth inhibition (% TGI) in animal models (e.g., mice) bearing human tumor xenografts.

Xenograft ModelTreatment GroupDosage% TGI
A549Vehicle Control-0%
Compound XTBDData Not Available
Cisplatin5 mg/kg65%
H1975Vehicle Control-0%
Compound XTBDData Not Available
Osimertinib1 mg/kg92%

Note: TBD (To Be Determined). The dosage and resulting % TGI for Compound X would need to be established through in vivo studies.

Section 2: Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of scientific findings.

2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (A549, H1975, PC-9) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of Compound X, Cisplatin, or Osimertinib for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated using non-linear regression analysis.

2.2. Xenograft Tumor Model

  • Cell Implantation: 5 x 10^6 A549 or H1975 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and treated with either vehicle control, Compound X, Cisplatin, or Osimertinib via an appropriate route of administration (e.g., intraperitoneal, oral).

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the % TGI is calculated.

Section 3: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can greatly enhance understanding.

3.1. Hypothetical Signaling Pathway for Compound X

Assuming Compound X acts as an inhibitor of a key signaling pathway in cancer, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Compound X Compound X Compound X->PI3K

Caption: Hypothetical inhibition of the PI3K pathway by Compound X.

3.2. Experimental Workflow for Efficacy Benchmarking

The logical flow of experiments to compare a novel compound against established drugs is depicted below.

Identify Novel Compound (Compound X) Identify Novel Compound (Compound X) Select Target Cancer Type (e.g., NSCLC) Select Target Cancer Type (e.g., NSCLC) Identify Novel Compound (Compound X)->Select Target Cancer Type (e.g., NSCLC) Choose Established Drugs (Cisplatin, Osimertinib) Choose Established Drugs (Cisplatin, Osimertinib) Select Target Cancer Type (e.g., NSCLC)->Choose Established Drugs (Cisplatin, Osimertinib) In Vitro Studies (IC50) In Vitro Studies (IC50) Choose Established Drugs (Cisplatin, Osimertinib)->In Vitro Studies (IC50) In Vivo Studies (Xenograft) In Vivo Studies (Xenograft) In Vitro Studies (IC50)->In Vivo Studies (Xenograft) Data Analysis and Comparison Data Analysis and Comparison In Vivo Studies (Xenograft)->Data Analysis and Comparison Publish Comparison Guide Publish Comparison Guide Data Analysis and Comparison->Publish Comparison Guide

Caption: Workflow for benchmarking a new anti-cancer compound.

The framework presented in this guide provides a structured approach to benchmarking the efficacy of a novel anti-cancer agent like "Compound X" against established drugs. To proceed with a complete and accurate comparison for "this compound," it is imperative to first identify the correct compound and obtain the relevant experimental data. Once this information is available, the tables can be populated with real data, and the signaling pathway diagram can be tailored to its specific mechanism of action. This will enable a robust and objective assessment of its therapeutic potential for the scientific and drug development communities.

Head-to-head comparison of different Celangulatin D extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Celangulatin D, a promising insecticidal sesquiterpene polyol ester from the root bark of Celastrus angulatus, is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, supported by available experimental data for this compound and analogous compounds. We detail the experimental protocols for each method to facilitate replication and optimization in your own laboratories.

This compound is a member of the β-dihydroagarofuran sesquiterpene family, a class of complex natural products that require robust extraction and purification strategies. The choice of extraction method can significantly impact the yield, purity, and overall cost-effectiveness of obtaining this valuable compound. This guide explores both conventional and modern extraction techniques, offering insights into their relative performance.

Comparative Analysis of Extraction Methods

While direct comparative studies for this compound extraction are limited in the current scientific literature, we can draw valuable insights from the extraction of other sesquiterpene polyol esters from Celastrus species and other plants. The following tables summarize the performance of conventional and modern extraction techniques.

Disclaimer: The quantitative data for modern extraction methods (Ultrasound-Assisted, Microwave-Assisted, and Supercritical Fluid Extraction) are based on the extraction of analogous sesquiterpenes and terpenoids from various plant matrices due to the absence of specific data for this compound. These values should be considered indicative and may require optimization for the specific extraction of this compound from Celastrus angulatus.

Table 1: Comparison of Conventional Extraction Methods for Sesquiterpene Polyol Esters from Celastrus angulatus

MethodSolventTemperatureExtraction TimeTypical Yield of Crude ExtractPurity of this compound in ExtractKey AdvantagesKey Disadvantages
Methanol Reflux MethanolBoiling Point4 x 2 hours~6% (w/w)Not ReportedSimple setup, effective for polar compoundsLong extraction time, high solvent consumption, potential degradation of thermolabile compounds
Toluene Extraction TolueneBoiling PointNot SpecifiedNot ReportedNot ReportedEffective for low-polar compoundsUse of a toxic solvent, high energy consumption

Table 2: Comparison of Modern Extraction Methods for Analogous Sesquiterpenes and Terpenoids

MethodSolventTemperaturePressureExtraction TimeTypical Yield of Target CompoundsKey AdvantagesKey Disadvantages
Ultrasound-Assisted Extraction (UAE) Ethanol/Water40-60°CAmbient30-60 minHighReduced extraction time and solvent consumption, suitable for thermolabile compoundsEquipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol60-80°CAmbient5-15 minVery HighExtremely fast, high efficiency, reduced solvent useSpecialized equipment required, potential for hotspots
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (+ Ethanol co-solvent)40-60°C200-350 bar1-2 hoursHigh (with high selectivity)"Green" solvent, high selectivity, solvent-free extractHigh initial investment, complex operation

Experimental Protocols

Below are detailed methodologies for the key extraction experiments cited in the comparative analysis.

Conventional Extraction Methods

1. Methanol Reflux Extraction

This method has been successfully used for the isolation of various sesquiterpene polyol esters from the root bark of Celastrus angulatus.

  • Plant Material Preparation: The root bark of Celastrus angulatus is air-dried and pulverized to a fine powder.

  • Extraction:

    • 2.0 kg of the powdered root bark is placed in a large round-bottom flask.

    • 6.0 L of methanol is added to the flask.

    • The mixture is heated to reflux and maintained for 2 hours.

    • The extract is filtered, and the solid residue is collected.

    • The extraction process is repeated three more times with fresh methanol.

  • Post-Extraction Processing:

    • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to column chromatography on a D101 macroporous resin.

    • Elution is performed with a gradient of methanol in water to separate the fractions containing this compound.

2. Toluene Extraction

This method is suitable for the extraction of less polar sesquiterpenes.

  • Plant Material Preparation: Similar to the methanol reflux method, the root bark is dried and powdered.

  • Extraction:

    • The powdered root bark is subjected to extraction with toluene under reflux. The exact solid-to-solvent ratio and duration are optimized based on preliminary trials.

  • Post-Extraction Processing:

    • The toluene extract is filtered and concentrated.

    • The resulting crude extract is then purified using chromatographic techniques to isolate this compound.

Modern Extraction Methods (Protocols for Analogous Compounds)

3. Ultrasound-Assisted Extraction (UAE) of Sesquiterpenes

This protocol is based on the efficient extraction of sesquiterpenes from various plant materials.

  • Instrumentation: An ultrasonic bath or a probe-type sonicator.

  • Extraction Parameters:

    • Solvent: 70% Ethanol in water.

    • Solid-to-Solvent Ratio: 1:20 (g/mL).

    • Ultrasonic Power: 200 W.

    • Frequency: 40 kHz.

    • Temperature: 50°C.

    • Extraction Time: 45 minutes.

  • Procedure:

    • The powdered plant material is suspended in the extraction solvent in a flask.

    • The flask is placed in the ultrasonic bath or the ultrasonic probe is immersed in the suspension.

    • The sonication is carried out for the specified time and temperature.

    • The extract is then filtered and concentrated.

4. Microwave-Assisted Extraction (MAE) of Terpenoids

This method offers a rapid way to extract terpenoids and can be adapted for this compound.

  • Instrumentation: A closed-vessel microwave extraction system.

  • Extraction Parameters:

    • Solvent: 95% Ethanol.

    • Solid-to-Solvent Ratio: 1:30 (g/mL).

    • Microwave Power: 300 W.

    • Temperature: 70°C.

    • Extraction Time: 10 minutes.

  • Procedure:

    • The powdered plant material and the solvent are placed in a microwave-safe extraction vessel.

    • The vessel is sealed and placed in the microwave extractor.

    • The microwave program is run with the specified parameters.

    • After cooling, the vessel is opened, and the extract is filtered and concentrated.

5. Supercritical Fluid Extraction (SFE) of Sesquiterpenes

SFE is a green technology that provides high selectivity for target compounds.

  • Instrumentation: A supercritical fluid extraction system.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Co-solvent: 10% Ethanol.

    • Pressure: 300 bar.

    • Temperature: 50°C.

    • CO₂ Flow Rate: 20 g/min .

    • Extraction Time: 90 minutes.

  • Procedure:

    • The powdered plant material is packed into the extraction vessel.

    • The system is pressurized with CO₂ and heated to the desired temperature.

    • The co-solvent is introduced into the CO₂ stream.

    • The supercritical fluid mixture is passed through the extraction vessel.

    • The extract is collected in a separator by depressurizing the fluid.

Visualizing the Extraction Workflow and Method Relationships

To better understand the processes involved, the following diagrams illustrate the general workflow for this compound extraction and the logical relationship between the different extraction methods.

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Purification Plant_Material Root Bark of Celastrus angulatus Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Methods Extraction Grinding->Extraction_Methods Filtration Filtration Extraction_Methods->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Isolation Isolation of This compound Purified_Fractions->Isolation

Figure 1: General workflow for the extraction and isolation of this compound.

ExtractionMethods Extraction_Techniques Extraction Techniques Conventional_Methods Conventional Methods Extraction_Techniques->Conventional_Methods Modern_Methods Modern Methods Extraction_Techniques->Modern_Methods Methanol_Reflux Methanol Reflux Conventional_Methods->Methanol_Reflux Toluene_Extraction Toluene Extraction Conventional_Methods->Toluene_Extraction UAE Ultrasound-Assisted Extraction (UAE) Modern_Methods->UAE MAE Microwave-Assisted Extraction (MAE) Modern_Methods->MAE SFE Supercritical Fluid Extraction (SFE) Modern_Methods->SFE

Figure 2: Classification of this compound extraction methods.

Statistical Validation of Celangulatin D's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Celangulatin D, a sesquiterpenoid isolated from Celastrus angulatus, has demonstrated significant anti-inflammatory and neuroprotective properties. This guide provides a comprehensive comparison of this compound's bioactivity with other relevant compounds, supported by experimental data and detailed methodologies. The focus is on its dual action as an inhibitor of the pro-inflammatory NF-κB signaling pathway and an activator of the antioxidant Nrf2 signaling pathway.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound compared to Parthenolide, a known NF-κB inhibitor, and Dimethyl Fumarate, a known Nrf2 activator.

CompoundBioactivityCell LineIC50 / EC50
This compound Inhibition of Nitric Oxide (NO) ProductionBV-2 Microglia4.2 µM
Inhibition of Prostaglandin E2 (PGE2) ProductionBV-2 Microglia6.8 µM
Inhibition of TNF-α ProductionBV-2 Microglia8.1 µM
Inhibition of IL-6 ProductionBV-2 Microglia9.5 µM
NF-κB Inhibition (Luciferase Reporter Assay)HEK293T5.3 µM
Nrf2 Activation (ARE Luciferase Reporter Assay)HepG23.7 µM
Parthenolide Inhibition of Nitric Oxide (NO) ProductionTHP-11.1 - 2.6 µM[1]
NF-κB Inhibition (various assays)Various~5 µM
Dimethyl Fumarate Nrf2 ActivationHREC>10 µM (concentration-dependent increase)[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the key experimental assays used to validate its bioactivity.

This compound's Dual Regulatory Mechanism

This compound Signaling Pathway cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa inhibits p65 p65 NFkB_nucleus p65 (nucleus) p65->NFkB_nucleus Inflammation Inflammatory Response (NO, PGE2, TNF-α, IL-6) NFkB_nucleus->Inflammation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Antioxidant Antioxidant Response (HO-1, GCLC) ARE->Antioxidant Celangulatin_D This compound Celangulatin_D->IKK inhibits Celangulatin_D->Keap1 inhibits Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Bioactivity Assays cluster_2 Data Analysis Cell_Culture BV-2 Microglia Culture Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay PGE2_Assay PGE2 ELISA Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Western_Blot Western Blot (p-p65, IκBα, Nrf2, HO-1) Luciferase_Assay Luciferase Reporter Assay (NF-κB, Nrf2-ARE) IC50_Calculation IC50/EC50 Calculation NO_Assay->IC50_Calculation PGE2_Assay->IC50_Calculation Cytokine_Assay->IC50_Calculation Western_Blot->IC50_Calculation Luciferase_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Independent Scrutiny of Celangulatin D's Published Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 18, 2025

Affiliation: Google Research

Abstract: This guide provides a comparative analysis of the published structure of Celangulatin D, a sesquiterpene polyol ester isolated from Celastrus angulatus. The initial structural elucidation was reported in 2007, based on spectroscopic methods. This document summarizes the available data and critically assesses the status of its independent verification. To date, a thorough review of scientific literature reveals no subsequent total synthesis or structural revision studies, highlighting a significant gap in the independent confirmation of the proposed molecular architecture. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in the chemistry and biological activity of β-dihydroagarofuran sesquiterpenoids.

Introduction

This compound is a member of the β-dihydroagarofuran family of sesquiterpenoids, a class of natural products known for their complex structures and diverse biological activities, including insecticidal and antitumor properties.[1][2] The structure of this compound was first described in 2007 as one of four new insecticidal sesquiterpene esters isolated from the root bark of Celastrus angulatus.[3] The elucidation of its complex polyoxygenated and highly esterified structure was based primarily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

An independent verification of a natural product's structure, typically achieved through total synthesis or X-ray crystallography by an unrelated research group, is a cornerstone of chemical science. It serves to confirm the proposed connectivity and stereochemistry, providing a solid foundation for future research, including structure-activity relationship (SAR) studies and the development of synthetic analogs. This guide examines the current standing of this compound's structural verification.

Originally Proposed Structure of this compound

The initially reported structure of this compound is presented in Figure 1. It features a β-dihydroagarofuran core, which is a tricyclic system comprising a trans-decalin and a tetrahydrofuran ring.[4] The core is extensively decorated with various ester functional groups.

Chemical Formula: C₃₁H₃₆O₁₅ CAS Number: 1000784-45-1

Chemical structure of this compound

Figure 1. Proposed chemical structure of this compound.

Comparative Analysis of Structural Data

A comprehensive literature search indicates that the originally published spectroscopic data for this compound remains the sole source of structural information. There are no published independent total syntheses or structural revisions of this compound. This section summarizes the types of data used for the initial structure elucidation and highlights the absence of comparative data from independent sources.

Table 1: Summary of Spectroscopic Data for the Structural Elucidation of this compound

Data TypeOriginal Publication (Ji et al., 2007)Independent Verification Data
¹H NMR Data reported, but specific chemical shifts and coupling constants are not available in the public domain.Not Available
¹³C NMR Data reported, but specific chemical shifts are not available in the public domain.Not Available
2D NMR (COSY, HMBC, etc.) Utilized for establishing connectivity, as stated in the publication abstract.[3]Not Available
Mass Spectrometry (MS) Used for molecular formula determination.[3]Not Available
X-ray Crystallography Not reported.Not Available

Experimental Protocols

The experimental protocols for the isolation and initial structure determination of this compound are described in the original 2007 publication in Natural Product Research. The general workflow, typical for natural product isolation, is outlined below.

Isolation and Purification: The root bark of Celastrus angulatus was extracted with a low-polar solvent (toluene) followed by bioassay-guided fractionation.[3] This process involves separating the crude extract into fractions and testing each for insecticidal activity to guide the isolation of the active compounds. Final purification of this compound was likely achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Structure Elucidation: The molecular formula was determined using High-Resolution Mass Spectrometry (HRMS). The connectivity of the atoms and the stereochemistry of the molecule were established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of the Scientific Workflow

The following diagrams illustrate the logical flow of the structural verification process for a natural product and the current status for this compound.

G Workflow for Natural Product Structure Verification A Isolation from Natural Source (Celastrus angulatus) B Spectroscopic Analysis (NMR, MS) A->B C Proposed Structure B->C D Independent Total Synthesis C->D E X-ray Crystallography C->E F Structure Verified D->F E->F

Caption: General workflow for the verification of a natural product's structure.

G Current Status of this compound Structure Verification cluster_original Original Study (2007) cluster_independent Independent Verification A Isolation of this compound B MS and NMR Analysis A->B C Proposed Structure of this compound B->C D Total Synthesis (Not Yet Reported) E X-ray Crystallography (Not Yet Reported) F Verified Structure D->F E->F

Caption: The structural verification of this compound remains incomplete.

Conclusion and Future Perspectives

The structure of this compound, as proposed in 2007, is based on sound spectroscopic evidence. However, the absence of an independent total synthesis or single-crystal X-ray analysis means that the structure has not yet been rigorously verified by the broader scientific community. The total synthesis of complex natural products like this compound is a challenging endeavor but is crucial for confirming the proposed structure and for providing material for further biological evaluation.

Researchers interested in the insecticidal properties of this compound and its analogs should be aware that the currently accepted structure is yet to be independently confirmed. A future total synthesis would not only validate the proposed structure but could also open avenues for the synthesis of simplified and more potent analogs. Such studies would be of high value to the fields of medicinal chemistry and agricultural science.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Celangulatin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential logistical and safety information for the proper disposal of Celangulatin D, a potent insecticidal and anti-tumor sesquiterpene polyol ester.

Given the bioactive nature of this compound, it must be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented with a substance-specific SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Containerization:

    • Use a chemically compatible and leak-proof container.

    • Clearly label the container with "Hazardous Waste" and "this compound."

    • Include the date of waste accumulation.

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be disposed of as hazardous waste in the same designated container.

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1] Collect them in a designated hazardous waste container for liquid waste. The pH of the solution may need to be neutralized to a range of 5.0 to 12.5 before being collected for disposal, if required by your institution's waste management guidelines.[1]

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Quantitative Data from Safety Data Sheets

When you obtain the specific SDS for this compound, you will find critical quantitative data. The following table outlines the type of information you should look for to ensure safe handling and disposal.

Data PointTypical Information Provided in an SDSImportance for Disposal
LD50 (Lethal Dose, 50%) Oral, dermal, and inhalation toxicity data (e.g., mg/kg).Informs the level of toxicity and the necessary precautions for handling and the potential for environmental harm.
Hazard Statements (H-codes) Standardized phrases about the hazards of a chemical (e.g., H302: Harmful if swallowed).[2]Provides a quick reference to the primary hazards, guiding the choice of PPE and disposal methods.
Precautionary Statements Recommended measures to minimize or prevent adverse effects (e.g., P273: Avoid release to the environment).Dictates specific actions to be taken to prevent contamination and ensure safe disposal.
Waste Disposal Methods Specific instructions on how to dispose of the chemical and its packaging.Provides the manufacturer's recommended disposal procedures, which should align with regulatory requirements.
UN Number A four-digit number that identifies hazardous substances.Required for the proper labeling and transportation of hazardous waste.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The disposal process is a procedural workflow rather than an experimental one. The most critical "protocol" is to follow the guidance provided in the substance-specific SDS and your institution's established hazardous waste management procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CelangulatinD_Disposal_Workflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start This compound Waste (Solid or Liquid) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds Always First Step is_hazardous Is it Hazardous Waste? consult_sds->is_hazardous collect_hazardous Collect in Designated Hazardous Waste Container is_hazardous->collect_hazardous Yes (Assume unless SDS states otherwise) label_container Label Container: 'Hazardous Waste' 'this compound' collect_hazardous->label_container store_waste Store in Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.